molecular formula C12H11FN2 B1530235 (3-Fluorophenyl)(pyridin-2-yl)methanamine CAS No. 1178292-62-0

(3-Fluorophenyl)(pyridin-2-yl)methanamine

Cat. No.: B1530235
CAS No.: 1178292-62-0
M. Wt: 202.23 g/mol
InChI Key: KQZYFGZSUCYGSD-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(pyridin-2-yl)methanamine is a biaryl methanamine derivative of significant interest in medicinal chemistry and preclinical research . The compound features a fluorophenyl ring connected to a pyridinyl ring via a methanamine linker, a privileged structure in the design of kinase inhibitors . Strategic fluorination is a well-established method for modulating the properties of drug candidates, and this compound's 3-fluorophenyl group is a key feature that researchers can exploit to optimize a molecule's physicochemical characteristics . Specifically, introducing fluorine can favorably influence a compound's permeability, metabolic stability, and oral bioavailability, making this reagent a valuable building block for improving absorption, distribution, metabolism, and excretion (ADME) profiles in lead optimization programs . This scaffold is primarily utilized in the synthesis of novel therapeutic agents targeting kinase pathways. Research indicates that analogous aminoheteroaryl benzamides demonstrate potent kinase inhibitory activity, highlighting the research value of this chemical series . The compound serves as a critical precursor for developing potential treatments for various diseases, including inflammatory conditions and cancers, by interfering with key cellular signaling processes . (3-Fluorophenyl)(pyridin-2-yl)methanamine is provided for research applications only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

(3-fluorophenyl)-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZYFGZSUCYGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178292-62-0
Record name (3-fluorophenyl)(pyridin-2-yl)methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemoinformatic and Synthetic Profiling of (3-Fluorophenyl)(pyridin-2-yl)methanamine: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Compound Name: (3-Fluorophenyl)(pyridin-2-yl)methanamine Class: Diarylmethylamine (privileged pharmacophore) Molecular Formula: C₁₂H₁₁FN₂ Molecular Weight: 202.23 g/mol

This guide profiles (3-Fluorophenyl)(pyridin-2-yl)methanamine, a chiral diarylmethylamine scaffold. This structural motif—bridging a pi-deficient pyridine ring and an electron-withdrawing fluorophenyl group via a primary amine linker—serves as a critical building block in medicinal chemistry. It is frequently utilized in the development of histamine H1 antagonists, anticholinergics, and monoamine transporter inhibitors.

Chemoinformatic Data
Identifier TypeValueNote
Canonical SMILES NC(c1ccccn1)c2cccc(F)c2Generated based on IUPAC structure.
Isomeric SMILES Nc2cccc(F)c2(S)-enantiomer example.
InChI String InChI=1S/C12H11FN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2Standard InChI (non-stereospecific).
Key Precursor CAS 898779-78-7 Refers to the ketone intermediate: (3-fluorophenyl)(pyridin-2-yl)methanone.[1]

Structural Significance in Medicinal Chemistry[3][4][5][6]

The utility of this scaffold stems from the synergistic effects of its three components. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is selected in lead optimization.

The Fluorine Effect (Metabolic Blockade)

The inclusion of fluorine at the meta (3-) position of the phenyl ring is a strategic bioisosteric replacement.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the 3-position blocks cytochrome P450-mediated hydroxylation at a metabolically vulnerable site, extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative (

    
    ), exerting a strong inductive withdrawal (-I effect) on the aromatic ring. This lowers the electron density of the phenyl ring, potentially altering 
    
    
    
    stacking interactions with target protein residues (e.g., phenylalanine or tryptophan gates in GPCRs).
The Pyridine-2-yl Moiety[2][7][8][9][10]
  • Basicity & Solubility: The pyridine nitrogen provides a hydrogen bond acceptor site and contributes to the overall basicity (pKa ~5.2 for the conjugate acid of pyridine), improving aqueous solubility compared to a diphenyl analog.

  • Metal Chelation: The proximity of the pyridine nitrogen to the exocyclic amine (N,N-bidentate motif) allows for potential chelation with metalloenzymes, a mechanism relevant in certain histone deacetylase (HDAC) or metalloprotease inhibitors.

Synthetic Pathways[10][11]

The synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanamine generally proceeds via two primary routes. The choice depends on the required enantiopurity.

Route A: Reductive Amination (Racemic)

This is the most robust route for generating the racemic scaffold for initial SAR (Structure-Activity Relationship) screening.

  • Precursor: (3-Fluorophenyl)(pyridin-2-yl)methanone (CAS 898779-78-7).

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), Methanol.
  • Mechanism: The ketone condenses with ammonia to form an imine intermediate in situ, which is selectively reduced by the cyanoborohydride.

Protocol:

  • Dissolve 1.0 eq of (3-fluorophenyl)(pyridin-2-yl)methanone in dry methanol.

  • Add 10.0 eq of ammonium acetate. Stir at RT for 30 min to equilibrate imine formation.

  • Add 1.5 eq of

    
     portion-wise.
    
  • Critical Step: Monitor pH. Maintain pH ~6-7 using acetic acid to facilitate imine protonation without quenching the hydride.

  • Reflux for 12-16 hours.

  • Quench with 1N NaOH (to pH > 10) to decompose boron complexes and extract the free amine.

Route B: Ellman's Auxiliary (Asymmetric)

For clinical candidates, enantiopurity is non-negotiable. The use of tert-butanesulfinamide (Ellman's auxiliary) allows for high diastereoselectivity.

  • Step 1: Condensation of (3-fluorophenyl)(pyridin-2-yl)methanone with (R)-tert-butanesulfinamide (

    
     catalyst) to yield the chiral N-sulfinyl imine.
    
  • Step 2: Diastereoselective reduction using

    
     or L-Selectride.
    
  • Step 3: Acidic cleavage (HCl/MeOH) to yield the chiral amine salt.

Visualization of Synthetic Logic

Synthesis Start1 2-Cyanopyridine Ketone (3-Fluorophenyl)(pyridin-2-yl) methanone (CAS 898779-78-7) Start1->Ketone Grignard Addition (H3O+ workup) Start2 3-Fluorophenyl Magnesium Bromide Start2->Ketone Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH Product (3-Fluorophenyl)(pyridin-2-yl) methanamine Ketone->Product Asymmetric Synthesis (via Ellman Auxiliary) Imine->Product Reductive Amination (NaBH3CN) Aux (R)-tert-butanesulfinamide

Figure 1: Retrosynthetic and forward synthetic pathways. The solid lines depict the standard racemic route; the dotted red line indicates the asymmetric approach for chiral resolution.

Analytical Characterization

To validate the synthesis of this specific scaffold, the following spectral signatures are expected.

Proton NMR ( H NMR, 400 MHz, )
  • Methine Proton: A distinctive singlet (or broad singlet if exchangeable) around

    
     5.2 - 5.4 ppm  corresponding to the 
    
    
    
    proton. The chemical shift is deshielded by the adjacent pyridine ring.
  • Pyridine Protons: A doublet around

    
     8.5 ppm (proton adjacent to Nitrogen), followed by multiplets in the 7.1 - 7.8 ppm range.
    
  • Fluorophenyl Protons: A complex multiplet pattern in the 6.9 - 7.4 ppm range. The presence of fluorine will cause H-F coupling (

    
    ), splitting the signals of the phenyl protons (typically 
    
    
    
    Hz).
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    .
    
  • Fragmentation: Expect a characteristic tropylium-like cation or a loss of

    
     (
    
    
    
    ).

Pharmacophore Mapping

Understanding how this molecule sits in a binding pocket is crucial for "Structure-Based Drug Design" (SBDD).

Pharmacophore Center Chiral Center (C) Amine Primary Amine (NH2) Center->Amine Pyridine Pyridine Ring (Pi-Deficient) Center->Pyridine Phenyl 3-F-Phenyl Ring (Lipophilic) Center->Phenyl Target_Asp Aspartate Residue (Receptor) Amine->Target_Asp Ionic Bond / H-Bond Target_Pi Pi-Stacking (Trp/Phe) Pyridine->Target_Pi Pi-Pi Interaction Target_Met Metabolic Stability (CYP450 Block) Phenyl->Target_Met F-Substitution Effect

Figure 2: Pharmacophore interaction map. The primary amine serves as the key cationic anchor (interacting with Asp/Glu residues), while the pyridine and fluorophenyl rings provide specific hydrophobic and electronic fits.

References

  • PubChem Compound Summary. (2025). (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine (Analogous Scaffold Data). National Center for Biotechnology Information. [Link]

  • Google Patents. (2007).
  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines via Reductive Amination.[Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[Link]

Sources

Medicinal Chemistry of Fluorophenyl Pyridine Amines: Strategic Design & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorophenyl pyridine amine scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase oncology and immunology indications. This guide dissects the physicochemical and pharmacological rationale behind this scaffold, focusing on the synergistic effects of fluorine substitution and the pyridine nitrogen.[1][2] We provide actionable insights into Structure-Activity Relationship (SAR) optimization, metabolic stability enhancement, and robust synthetic protocols for researchers in the field.

Strategic Rationale: The Fluorine-Pyridine Synergy[3]

In medicinal chemistry, the fusion of a fluorophenyl ring with an aminopyridine core is rarely accidental. It is a calculated design choice intended to modulate three critical parameters: Metabolic Stability , Basicity (pKa) , and Binding Affinity .

Metabolic Blockade via Fluorination

The primary liability of phenyl rings in drug candidates is susceptibility to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, specifically arene hydroxylation.[3]

  • Mechanism: CYP450 enzymes typically attack the para or ortho positions of electron-rich aromatic rings.

  • The Fluorine Effect: The C–F bond is metabolically inert (bond energy ~116 kcal/mol). Substituting a hydrogen with fluorine at metabolic "soft spots" blocks hydroxylation.[4] Furthermore, the high electronegativity of fluorine deactivates the phenyl ring, raising the oxidation potential and making the ring less prone to electrophilic attack by the CYP oxo-iron species.

Modulation of Pyridine Basicity

The pyridine nitrogen is a critical hydrogen bond acceptor (HBA). However, excessive basicity can lead to promiscuous binding (e.g., hERG channel blockade) or poor membrane permeability due to ionization at physiological pH.

  • Inductive Effect: An amine linker connects the electron-deficient pyridine to the fluorophenyl ring. The electron-withdrawing nature of the fluorophenyl group (via the amine) modulates the electron density on the pyridine nitrogen, fine-tuning its pKa (typically lowering it from ~5.2 to ~3-4 range), which improves oral bioavailability while maintaining H-bonding capability.

Structure-Activity Relationship (SAR) & Optimization

Effective utilization of this scaffold requires precise control over substitution patterns.

SAR Visualization

The following diagram illustrates the core SAR principles for the fluorophenyl pyridine amine scaffold.

SAR_Map Core Fluorophenyl-NH-Pyridine Scaffold Py_N Pyridine Nitrogen (H-Bond Acceptor) Core->Py_N Kinase Hinge Binder Linker Amine Linker (-NH-) (H-Bond Donor) Core->Linker Geometry Control Ph_F_Para Para-Fluorine (Blocks CYP Metabolism) Core->Ph_F_Para Metabolic Stability Py_Sub C-Substituents (Solubility/Selectivity) Py_N->Py_Sub Modulates pKa Ph_F_Ortho Ortho-Fluorine (Conformational Lock) Linker->Ph_F_Ortho Restricts Rotation

Figure 1: SAR Optimization Strategy. Key interaction points and their medicinal chemistry roles.

Conformational Restriction

Introducing a fluorine atom at the ortho position of the phenyl ring (relative to the amine) creates a "conformational lock."

  • Mechanism: Intramolecular electrostatic repulsion between the fluorine lone pairs and the pyridine nitrogen (or attraction to the amine proton) restricts the rotation around the C-N bond.

  • Benefit: This pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty upon binding to the target protein (e.g., the ATP-binding pocket of a kinase).

Application Case Study: p38 MAPK Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a classic target for inflammatory diseases where this scaffold excels. Inhibitors like RWJ 68354 utilize the fluorophenyl pyridine amine motif to achieve nanomolar potency.

Signaling Pathway Context

Understanding where these inhibitors act is crucial for assay design.

MAPK_Pathway Stimulus Inflammatory Stimulus (LPS, TNF-alpha) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Response Cytokine Production (IL-1, IL-6) Substrates->Response Transcription Inhibitor Fluorophenyl-Pyridine Inhibitor Inhibitor->p38 ATP Competition

Figure 2: p38 MAPK Signaling Cascade. The scaffold acts as an ATP-competitive inhibitor at the p38 node.

Synthetic Methodology: Buchwald-Hartwig Amination

The most robust method to construct the C–N bond between the electron-deficient pyridine and the fluorophenyl ring is the Palladium-catalyzed Buchwald-Hartwig amination.

Reaction Scheme

Synthesis_Scheme Halide Chloropyridine (Electrophile) Catalyst Pd2(dba)3 / Xantphos NaOtBu, Dioxane Halide->Catalyst Amine Fluoroaniline (Nucleophile) Amine->Catalyst Product Fluorophenyl-Pyridine Amine Catalyst->Product 100°C, 12h

Figure 3: Synthetic route via Buchwald-Hartwig Cross-Coupling.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-fluorophenyl)pyridin-2-amine.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • 4-Fluoroaniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • 1,4-Dioxane (anhydrous, 0.2 M concentration)

Procedure:

  • Preparation: In a glovebox or under a stream of argon, charge a flame-dried reaction vial with Pd2(dba)3, Xantphos, and NaOtBu.

  • Solvation: Add anhydrous 1,4-dioxane. Stir for 5 minutes at room temperature to pre-form the active catalyst complex (solution typically turns deep purple/red).

  • Addition: Add 2-chloropyridine and 4-fluoroaniline.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the characteristic doublet for the amine proton (broad, ~8-9 ppm) and the splitting pattern of the fluorophenyl ring (distinct multiplets due to H-F coupling).

  • 19F NMR: A single peak around -120 ppm (vs. CFCl3) confirms the integrity of the fluorine substituent.

Data Summary: Physicochemical Impact[3][5][6]

PropertyPhenyl-Pyridine (Reference)4-Fluorophenyl-PyridineMedicinal Chemistry Impact
LogP 2.12.5Increased lipophilicity aids membrane permeability.
pKa (Pyridine N) 5.23.8Reduced basicity lowers hERG liability and improves solubility profile.
Metabolic t1/2 < 30 min> 120 minBlockade of para-hydroxylation significantly extends half-life.
C-F Bond Energy N/A116 kcal/molResists oxidative cleavage by CYP450.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Henry, J. R., et al. (1998). RWJ 68354: A Potent and Selective p38 Kinase Inhibitor. Journal of Medicinal Chemistry. Link

  • Gillen, K. J., et al. (2021). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors. ACS Infectious Diseases. Link

Sources

Comprehensive Safety & Handling Protocol: (3-Fluorophenyl)(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Date of Issue: October 26, 2023 Revision: 2.1 (Research & Development Use Only) CAS Registry Number: 1178292-62-0[1][2][3]

Executive Summary & Chemical Identification

Context in Drug Discovery

(3-Fluorophenyl)(pyridin-2-yl)methanamine is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2][3] Its structure combines a basic pyridine nitrogen with a fluorinated phenyl ring, linked by a methanamine bridge.[3] This specific geometry allows for pi-pi stacking interactions and hydrogen bonding within enzyme active sites, making it a high-value intermediate in medicinal chemistry.[1][2][3]

Product Identifiers
ParameterDetail
IUPAC Name 1-(3-Fluorophenyl)-1-(pyridin-2-yl)methanamine
CAS Number 1178292-62-0
Molecular Formula C₁₂H₁₁FN₂
Molecular Weight 202.23 g/mol
SMILES NC(c1ccccn1)c1cccc(F)c1
Synonyms α-(3-Fluorophenyl)-2-pyridinemethanamine; (3-Fluorophenyl)(2-pyridyl)methylamine

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on Structure-Activity Relationship (SAR) analysis of analogous pyridine-methanamines, this compound is classified as a Skin & Eye Irritant with potential for Respiratory Irritation .[1][2][3]

GHS Classification
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[4][5][6][7]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[4][5][6][8]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][3][4][5][7]
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6][7][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses, if present and easy to do.[3][4][5][7] Continue rinsing.[4][5][8]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

Emergency Response Protocols

First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.

  • Inhalation: If breathed in, move person into fresh air.[4][5][7][8] If not breathing, give artificial respiration.[3][4][5][7] Critical: Do not use mouth-to-mouth resuscitation if victim ingested or inhaled the substance; induce artificial respiration with the aid of a pocket mask equipped with a one-way valve.[1][2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water.[4][5] Take off contaminated clothing and shoes immediately.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9] Continue rinsing eyes during transport to hospital.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4][7]

Firefighting Measures
  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][3]

  • Special Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF) .[1][3]

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][2][3]

Emergency Decision Workflow

EmergencyResponse start Exposure Incident assess Assess Route of Exposure start->assess inhal Inhalation assess->inhal skin Skin Contact assess->skin eye Eye Contact assess->eye ingest Ingestion assess->ingest act_inhal Remove to Fresh Air Support Breathing (O2) inhal->act_inhal act_skin Wash with Soap/Water (15 min) Remove Contaminated Clothing skin->act_skin act_eye Rinse with Water (15 min) Remove Contact Lenses eye->act_eye act_ingest Do NOT Induce Vomiting Rinse Mouth Call Poison Control ingest->act_ingest medical Seek Immediate Medical Attention (Show SDS) act_inhal->medical act_skin->medical act_eye->medical act_ingest->medical

Figure 1: Emergency Response Decision Tree for (3-Fluorophenyl)(pyridin-2-yl)methanamine exposure.

Handling, Storage, and Stability

Safe Handling Protocol
  • Atmosphere: Handle under inert gas (Argon or Nitrogen).[3] Amines can react with atmospheric CO₂ to form carbamates.

  • Ventilation: Use only in a chemical fume hood.[9]

  • Static Control: Ground and bond containers when transferring material to prevent static discharge ignition, especially if used in flammable solvents.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Keep container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Strong oxidizing agents, Acid chlorides, Acid anhydrides, Chloroformates.[3]

Synthesis & Purification Workflow (Safety Context)

SynthesisWorkflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Waste weigh Weighing (Glovebox/Hood) dissolve Solubilization (DCM/MeOH) weigh->dissolve reagent Add Electrophile (e.g., Acid Chloride) dissolve->reagent Inert Atm monitor Monitor (TLC/LCMS) reagent->monitor quench Quench (Sat. NaHCO3) monitor->quench Complete extract Extraction (Organic Layer) quench->extract waste Waste Disposal (Halogenated/Basic) extract->waste Aqueous Waste

Figure 2: Standard Synthesis & Handling Workflow emphasizing containment and waste streams.

Physical and Chemical Properties

PropertyValue (Experimental/Predicted)
Appearance Off-white to pale yellow solid or viscous oil
Odor Characteristic amine-like (Fishy)
Boiling Point ~320°C (Predicted at 760 mmHg)
Melting Point N/A (Likely low-melting solid)
Flash Point >110°C (Predicted)
Density ~1.18 g/cm³
LogP 1.95 (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2][3][4]

Toxicological Information

Acute Toxicity
  • Oral: No specific LD50 data available. Based on analog 2-(Aminomethyl)pyridine (LD50 Oral Rat: 1500 mg/kg), this compound is estimated to be Category 4 (Harmful) .[1][2][3]

  • Inhalation: High vapor concentrations may cause irritation of the respiratory tract.

  • Dermal: May be harmful if absorbed through skin.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Respiratory system (Category 3).[3][4][7] Inhalation of dust or mist may cause irritation to the mucous membranes and upper respiratory tract.

Carcinogenicity[1][2][3]
  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible, or confirmed human carcinogen by IARC.[3]

Ecological Information

  • Ecotoxicity: Quantitative data not available.[4] Do not allow product to reach ground water, water course, or sewage system.[3]

  • Persistence and Degradability: Not readily biodegradable (Predicted based on pyridine ring stability).[3]

  • Bioaccumulative Potential: Low (LogP < 3).[3]

Disposal Considerations

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product.

Regulatory Information

  • US TSCA: This product is NOT listed on the TSCA inventory. It is intended for Research and Development (R&D) use only under the supervision of a technically qualified individual (40 CFR 720.36).[1][3]

  • SARA 302/313: Not listed.

References

  • PubChem. Compound Summary for CID 79704661: (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine (Analog).[1][2][3] National Library of Medicine (US), National Center for Biotechnology Information.[3] [Link][1][2][3]

  • ECHA. Registration Dossier - Pyridine derivatives.[3] European Chemicals Agency. [Link][1][2][3]

Sources

Methodological & Application

Application Note: Synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of


-branched primary amines from diaryl ketones presents a specific challenge in medicinal chemistry. Unlike aldehydes, diaryl ketones such as (3-fluorophenyl)(pyridin-2-yl)methanone  suffer from significant steric hindrance and low electrophilicity, making standard reductive amination (e.g., using ammonium acetate and NaBH

CN) sluggish and prone to side reactions (alcohol formation).

This Application Note details a Titanium(IV) Isopropoxide-Mediated Reductive Amination . This method is superior to traditional Bronsted acid-catalyzed protocols because Ti(O


Pr)

acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the ketimine intermediate.
Target Molecule Profile[1][2][3][4]
  • IUPAC Name: (3-Fluorophenyl)(pyridin-2-yl)methanamine[1]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
  • Key Application: Pharmacophore scaffold for kinase inhibitors and GPCR ligands.

  • Critical Quality Attribute: Chemoselectivity (Amine vs. Alcohol) and removal of Titanium salts.

Retrosynthetic Analysis & Mechanism

The most direct route involves the conversion of the corresponding ketone to the primary amine. Direct condensation with ammonia is unfavorable due to the reversibility of hemiaminal formation. The inclusion of Ti(O


Pr)

traps the hemiaminal as a stable titanate complex, which is subsequently reduced.[2]
Reaction Scheme

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_0 Equilibrium Shift Ketone Diaryl Ketone (Precursor) Hemiaminal Hemiaminal Titanate Ketone->Hemiaminal Coordination Ammonia NH3 / MeOH Ammonia->Hemiaminal Titanium Ti(OiPr)4 (Lewis Acid/Scavenger) Titanium->Hemiaminal Imine Activated Imine Species Hemiaminal->Imine -Ti(OH)(OiPr)3 (Dehydration) Amine Primary Amine (Target) Imine->Amine Hydride Transfer Borohydride NaBH4 (Reduction) Borohydride->Amine

Figure 1: Mechanistic pathway of Titanium-mediated reductive amination. The titanium species effectively removes water, preventing hydrolysis of the imine.[2]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
(3-Fluorophenyl)(pyridin-2-yl)methanone1.0Substrate>97% Purity
Titanium(IV) isopropoxide2.0Lewis Acid97%, stored under Ar
Ammonia (in Methanol)5.0Nitrogen Source7N solution (Commercial)
Sodium Borohydride (NaBH

)
1.5ReductantPowder, >98%
Ammonium Hydroxide (NH

OH)
N/AQuench2M Aqueous
Dichloromethane (DCM)N/ASolventHPLC Grade
Step-by-Step Procedure (Bhattacharyya Modification)

Safety Note: Perform all steps in a fume hood. Ti(O


Pr)

is moisture-sensitive. Evolution of hydrogen gas occurs during reduction.
  • Imine Formation (The "Aging" Step):

    • Charge a flame-dried round-bottom flask with (3-Fluorophenyl)(pyridin-2-yl)methanone (1.0 equiv, e.g., 5.0 mmol).

    • Add anhydrous Methanol (0.5 M concentration relative to ketone).

    • Add Titanium(IV) isopropoxide (2.0 equiv) via syringe. The solution may turn slightly yellow/orange.

    • Add Ammonia in Methanol (7N) (5.0 equiv).

    • Crucial: Seal the flask tightly (septum + parafilm) to prevent ammonia loss. Stir at Ambient Temperature (20–25°C) for 12–16 hours .

    • Checkpoint: Monitor by TLC or LCMS. You will likely not see the imine peak clearly due to hydrolysis on the column/plate, but the ketone peak should diminish.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Carefully add Sodium Borohydride (1.5 equiv) portion-wise over 15 minutes. Caution: Exothermic + Gas Evolution.

    • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours .

  • Quench & Hydrolysis of Titanates:

    • The reaction mixture will contain titanium-amine complexes that must be broken.

    • Pour the reaction mixture into 2M aqueous NH

      
      OH  (20 mL per 5 mmol scale).
      
    • A heavy white/gray precipitate (TiO

      
      ) will form.
      
    • Dilute with DCM (dichloromethane).

  • Workup:

    • Filter the biphasic mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with DCM.

    • Transfer the filtrate to a separatory funnel.

    • Separate the organic layer.[2][3] Extract the aqueous layer 2x with DCM.

    • Optional Acid-Base Purification (Recommended for High Purity):

      • Extract the combined organics with 1M HCl . The amine moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in DCM.

      • Basify the aqueous acidic layer to pH >12 using 4M NaOH .

      • Extract the turbid aqueous layer 3x with DCM.

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Purification Workflow

Purification Crude Crude Reaction Mixture (MeOH/Ti salts) Quench Quench: 2M NH4OH (Precipitate TiO2) Crude->Quench Filter Filter through Celite (Remove Ti) Quench->Filter Extract Phase Separation (DCM / Water) Filter->Extract AcidWash Extract with 1M HCl Extract->AcidWash Discard Discard Organic Phase (Neutral Impurities) AcidWash->Discard Organic Layer Basify Basify Aqueous to pH 12 (NaOH) AcidWash->Basify Aqueous Layer FinalExtract Extract with DCM Dry & Concentrate Basify->FinalExtract Product Pure Amine (Free Base) FinalExtract->Product

Figure 2: Workup strategy emphasizing Acid-Base extraction to isolate the basic amine from neutral ketone impurities.

Analytical Validation

To ensure the protocol worked, compare the product against the following expected data points:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Methine Proton: Look for a singlet (or slight doublet if coupling to F is strong) around

      
       5.2 – 5.5 ppm. This is the diagnostic peak for 
      
      
      
      .
    • Amine Protons: Broad singlet around 1.8 – 2.5 ppm (exchangeable with D

      
      O).
      
    • Aromatic Region: Pyridine protons (4H) and 3-Fluorophenyl protons (4H) in the 6.8 – 8.6 ppm range.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
       = 203.1 (approx).
      
    • Look for the characteristic M-17 peak (loss of NH

      
      ) in fragmentation, typical of primary amines.
      

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the diaryl ketone.Increase Ti(O

Pr)

to 3.0 equiv. Increase "aging" time to 24h.
Alcohol Byproduct Direct reduction of ketone before imine formation.Ensure NaBH

is added only after the 12h aging period. Keep temperature at 0°C during addition.
Emulsion during Workup Titanium salts not fully hydrolyzed/removed.Use more NH

OH during quench. Ensure Celite filtration is slow and thorough.
Product stuck in Aqueous Pyridine nitrogen lowers lipophilicity; pH not high enough.Ensure pH > 12 during back-extraction. Use CHCl

/iPrOH (3:1) if DCM extraction is poor.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: An improved procedure." Journal of Organic Chemistry, 60(15), 4928-4929.

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] Journal of Organic Chemistry, 55(8), 2552-2554.[4]

  • Kumpaty, H. J., et al. (2003).[5][6] "Synthesis of N-Methyl Secondary Amines." Synthetic Communications, 33(8), 1411-1416.[5] (Demonstrates the robustness of the Ti-mediated protocol).

Sources

Protocol for Grignard addition to 2-cyanopyridine for amine synthesis

Application Note: One-Pot Synthesis of -Substituted (2-Pyridyl)methylamines via Grignard Addition and In Situ Reduction

Executive Summary

This application note details a robust protocol for the synthesis of

Key Advantages:

  • Atom Economy: Avoids isolation of unstable imine intermediates.

  • Safety: Utilizes Sodium Borohydride (

    
    ) in Methanol, eliminating the need for hazardous Lithium Aluminum Hydride (
    
    
    ) or dissolving metal reductions.
  • Selectivity: Optimized temperature controls minimize competitive nucleophilic attack on the pyridine ring.

Mechanistic Insight & Strategic Considerations

The Chemoselectivity Challenge

The reaction of 2-cyanopyridine (1 ) with Organomagnesium halides (

  • The Cyano Group (

    
    ):  The desired site of attack to form the imine.
    
  • The Pyridine Ring (C4/C6 positions): The electron-withdrawing nature of the nitrile group and the ring nitrogen renders the ring highly susceptible to nucleophilic attack, potentially leading to dihydropyridine byproducts.

Control Strategy: Kinetic control is established by maintaining cryogenic temperatures (


Reaction Pathway

The protocol proceeds through two distinct phases in a single vessel:

  • Carbometalation: Formation of the magnesium iminate salt (3 ).

  • Transimination & Reduction: Methanolysis converts the magnesium salt to a transient unstable imine, which is immediately reduced by borohydride to the primary amine (4 ).

ReactionPathwaySubstrate2-Cyanopyridine(Substrate)IntermediateMagnesium Iminate(Stable Intermediate)Substrate->IntermediateTHF, -78°CKinetic ControlByproductRing Adducts(Avoided via Low Temp)Substrate->Byproduct>0°CThermodynamic ControlGrignardR-MgX(Grignard)Grignard->IntermediateImineTransient Imine(In Situ)Intermediate->ImineMeOH(Protonation)Productα-Substituted(2-Pyridyl)methylamineImine->ProductNaBH4(Reduction)

Figure 1: Reaction pathway highlighting the divergence between the desired kinetic product and undesired thermodynamic byproducts.

Experimental Protocol

Reagents and Equipment
ReagentRoleSpecifications
2-Cyanopyridine Substrate>98% Purity, anhydrous
Grignard Reagent (

)
Nucleophile1.0 M - 3.0 M in THF/Ether (Titrated)
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free
Methanol (MeOH) Proton SourceAnhydrous
Sodium Borohydride (

)
ReductantPowder or pellets
Ammonium Chloride (

)
QuenchSaturated aqueous solution
Step-by-Step Methodology
Phase 1: Grignard Addition (Formation of Iminate)[1]
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon or Nitrogen.

  • Solvation: Charge the flask with 2-Cyanopyridine (1.0 equiv) and anhydrous THF (0.5 M concentration relative to nitrile).

  • Cooling: Cool the solution to

    
      using a dry ice/acetone bath.
    
    • Note: If the Grignard reagent is alkyl (e.g., MeMgBr),

      
       (Acetonitrile/Dry Ice) may suffice. For Aryl Grignards, maintain 
      
      
      to prevent ring attack.
  • Addition: Add the Grignard reagent (1.1 to 1.2 equiv) dropwise over 30–60 minutes.

    • Critical: Monitor internal temperature; do not allow it to rise above

      
      .
      
  • Reaction: Stir at

    
     for 1 hour, then allow the mixture to warm slowly to 
    
    
    over 2 hours.
    • Checkpoint: Withdraw a 50

      
       aliquot, quench with 
      
      
      , and check via crude NMR or IR. Disappearance of the nitrile stretch (
      
      
      ) indicates conversion to the imine salt.
Phase 2: In Situ Reduction[2][3]
  • Dilution: Dilute the reaction mixture (still at

    
    ) with anhydrous Methanol  (approx. 3-4 equivalents relative to Grignard).
    
    • Caution: This step is exothermic. The magnesium iminate is converted to the free imine and magnesium methoxide.

  • Reduction: Immediately add Sodium Borohydride (

    
    , 1.5 - 2.0 equiv) portion-wise over 15 minutes.
    
  • Digestion: Remove the cooling bath and stir at room temperature for 1–2 hours.

Phase 3: Workup and Purification[4]
  • Quench: Cool to

    
     and slowly add saturated aqueous 
    
    
    to destroy excess hydride.
  • Extraction: Evaporate the bulk of the organic solvents (THF/MeOH) under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate (

    
    ).
    
    • pH Adjustment: If the amine is stuck in the aqueous phase, adjust pH to >12 using NaOH before extraction.

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH/TEA gradients) or crystallize as the HCl salt.
    

Troubleshooting & Optimization Logic

The following decision tree assists in diagnosing low yields or byproduct formation.

TroubleshootingStartIssue: Low YieldCheckIRCheck IR/TLC:Nitrile Remaining?Start->CheckIRYesNitrileYes: Incomplete AdditionCheckIR->YesNitrileYesNoNitrileNo: Addition worked,Reduction failedCheckIR->NoNitrileNoTempCheckWas Temp too low?(Kinetic trap)YesNitrile->TempCheckRingAttackCheck NMR:Dihydropyridine peaks?NoNitrile->RingAttackWarmUpAction: Warm to RTbefore MeOH additionTempCheck->WarmUpYesLowerTempAction: Keep at -78°Clonger; Add CuBr (1%)RingAttack->LowerTempYes (Byproducts found)HydrolysisDid you wait too longafter adding MeOH?RingAttack->HydrolysisNo (Clean but low mass)FastRedAction: Add NaBH4immediately with MeOHHydrolysis->FastRed

Figure 2: Troubleshooting logic flow for optimizing the reductive alkylation process.

Common Failure Modes
  • Ketone Formation: If the reaction mixture is exposed to water before the reducing agent is fully active, the imine hydrolyzes to the ketone (

    
    ). Ensure MeOH is anhydrous and 
    
    
    is added promptly.
  • Ring Alkylation: If significant byproducts are observed, the Grignard is attacking the ring.

    • Solution: Use a non-polar solvent (Toluene/Ether mix) to favor tight ion pairing or add catalytic

      
       (1-5 mol%) to promote soft nucleophilic addition to the nitrile [1].
      

Safety and Compliance

  • 2-Cyanopyridine: Toxic by ingestion and inhalation. Handle in a fume hood.

  • Grignard Reagents: Pyrophoric and moisture sensitive. Use standard Schlenk techniques.

  • Hydrogen Gas: The addition of MeOH and

    
     releases 
    
    
    gas. Ensure adequate venting to prevent pressure buildup.

References

  • Peltan, J. (2021).[3][5] One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. University of Mississippi, Honors Theses. 1853.

  • Weiberth, F. J., & Hall, S. S. (1987). Copper(I)-activated addition of Grignard reagents to nitriles.[6][3] Synthesis of ketimines, ketones, and amines.[6] The Journal of Organic Chemistry, 52(17), 3901–3904.

  • Chemistry Steps. (2020).[7] The Mechanism of Grignard and Organolithium Reactions with Nitriles.

  • Master Organic Chemistry.Addition of Grignard Reagents to Nitriles to Give Ketones.

Application Note: Strategic Routes for the Enantioselective Synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral diarylmethylamine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antihistamines, antidepressants, and muscarinic receptor antagonists. This Application Note details the enantioselective synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanamine .

The presence of the pyridine ring and the 3-fluorophenyl moiety presents specific synthetic challenges:

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to and deactivate transition metal catalysts.

  • Steric Similarity: Differentiating between the phenyl and pyridyl rings to induce stereochemistry is difficult without directing groups.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom influences the reactivity of the benzylic center.

This guide presents two validated protocols:

  • Protocol A (Discovery Scale): Diastereoselective synthesis using Ellman’s tert-butanesulfinamide auxiliary.[1][2] This method is ideal for gram-scale synthesis where high enantiomeric excess (ee) is required without extensive catalyst screening.

  • Protocol B (Process Scale): Iridium-catalyzed Asymmetric Transfer Hydrogenation (ATH). This method is atom-economical and scalable, utilizing "activation" strategies to overcome pyridine poisoning.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the chiral benzylic amine center. The most reliable disconnection is the reduction of the corresponding ketimine.

Retrosynthesis Target (S)-(3-Fluorophenyl)(pyridin-2-yl)methanamine (Target Molecule) Precursor1 Chiral Sulfinyl Amine (Diastereomerically Pure) Target->Precursor1 Acidic Cleavage (HCl/MeOH) Ketimine N-tert-Butanesulfinyl Ketimine Precursor1->Ketimine Diastereoselective Reduction Ketone (3-Fluorophenyl)(pyridin-2-yl)methanone Ketimine->Ketone Condensation (Ti(OEt)4) Fragments 3-Fluorophenyl MgBr + 2-Cyanopyridine Ketone->Fragments Grignard Addition

Figure 1: Retrosynthetic logic flow prioritizing the Ellman auxiliary route.

Protocol A: The Ellman Auxiliary Approach (Discovery Scale)

This protocol utilizes (R)-tert-butanesulfinamide as a chiral auxiliary.[3] The bulky tert-butyl group directs the approach of the hydride reducing agent, allowing for predictable stereocontrol.

Step 1: Synthesis of the Ketone

Reaction: Addition of 3-fluorophenylmagnesium bromide to 2-cyanopyridine.

  • Reagents: 2-Cyanopyridine (1.0 equiv), 3-Fluorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF), THF (anhydrous).

  • Procedure:

    • Cool a solution of 3-fluorophenylmagnesium bromide in THF to 0°C.

    • Add a solution of 2-cyanopyridine in THF dropwise over 30 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • Critical Step: Quench with saturated aqueous NH₄Cl. The imine intermediate hydrolyzes to the ketone upon acidic workup (add 1M HCl if necessary to ensure hydrolysis, but avoid prolonged exposure to strong acid to protect the pyridine).

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 2: Condensation (Ketimine Formation)

Reaction: Condensation of ketone with (R)-tert-butanesulfinamide.

  • Reagents: Ketone (1.0 equiv), (R)-2-methylpropane-2-sulfinamide (1.2 equiv), Ti(OEt)₄ (2.0 equiv), THF (anhydrous).

  • Procedure:

    • Mix ketone and sulfinamide in THF (0.5 M concentration).

    • Add Ti(OEt)₄ dropwise. The solution may turn slightly yellow.

    • Reflux (70-75°C) for 16-24 hours. Monitor by TLC/LCMS.

    • Workup (Crucial for Ti removal): Cool to RT. Pour into a brine solution under vigorous stirring. A white precipitate (TiO₂) will form. Filter through a Celite pad. Wash the cake thoroughly with EtOAc.

    • Purification: Silica gel chromatography. Note: Sulfinyl imines are sensitive to hydrolysis; store under inert atmosphere.

Step 3: Diastereoselective Reduction

Mechanism: The choice of reducing agent dictates the stereochemistry via "Closed" vs. "Open" transition states.

ReductantTransition StateMajor Product Configuration*Selectivity (dr)
NaBH₄ Closed (Cyclic)(S, R)-isomerModerate (~80:20)
L-Selectride Open (Acyclic)(R, R)-isomerHigh (>95:5)

Assuming (R)-sulfinamide is used.[3][4] Configuration depends on Cahn-Ingold-Prelog priority.

Recommended Protocol (L-Selectride for High Selectivity):

  • Dissolve the sulfinyl ketimine in anhydrous THF. Cool to -78°C .

  • Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise. Rate control is vital to maintain low temperature.

  • Stir at -78°C for 2 hours.

  • Quench with saturated NH₄Cl at -78°C, then warm to RT.

  • Extract, dry, and purify.[5] Isolate the major diastereomer.

Step 4: Auxiliary Cleavage
  • Dissolve the pure sulfinyl amine in MeOH.

  • Add 4M HCl in dioxane (2.0 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness. The product is isolated as the amine hydrochloride salt .

  • Optional: Free base by partitioning between CH₂Cl₂ and saturated NaHCO₃.

Protocol B: Iridium-Catalyzed Hydrogenation (Process Scale)

For scales >100g, the Ellman auxiliary becomes expensive. Direct asymmetric hydrogenation of the imine is preferred.

Challenge: Pyridine coordinates to Iridium. Solution: Use of N-iminopyridinium ylides or Pyridinium salts to deactivate the pyridine nitrogen during hydrogenation.[6][7]

Catalyst System[2][6][7][8][9][10][11][12]
  • Precursor: [Ir(COD)Cl]₂

  • Ligand: (S,S)-f-Binaphane or (S)-Xyl-PHOX.

  • Additive: I₂ (10 mol%) or HBr.

Workflow

IrWorkflow Ketone Ketone Imine N-Tosyl Imine (Activated) Ketone->Imine TsNH2 TiCl4 Reaction Ir-Catalyzed H2 (50 bar, 24h) Imine->Reaction [Ir(COD)Cl]2 Ligand Product Chiral Amine-NTs Reaction->Product Deprotection Samarium Diiodide (SmI2) Cleavage Product->Deprotection

Figure 2: Iridium-catalyzed hydrogenation workflow utilizing N-Tosyl protection.

Key Protocol Nuance: If using the N-Tosyl imine, the pyridine ring remains basic. To prevent catalyst poisoning, add 1.0 equivalent of HCl to generate the pyridinium salt in situ before adding the catalyst. This "proton protection" strategy allows the Iridium catalyst to function without interference from the pyridine nitrogen.

Quality Control & Validation

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation. Chiral HPLC is mandatory.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Expected Retention: The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    
Absolute Configuration Assignment
  • X-Ray Crystallography: If the HCl salt is crystalline, this is the gold standard.

  • Mosher's Amide Analysis: Derivatize the free amine with (R)- and (S)-MTPA chloride. Analyze ¹⁹F NMR or ¹H NMR shifts to assign configuration based on the Mosher model.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 (Condensation) Incomplete water removal.Increase Ti(OEt)₄ to 3-4 equiv. Ensure reagents are dry.
Low Diastereoselectivity (Step 3) Temperature too high during addition.Ensure internal temp stays < -70°C. Switch from NaBH₄ to L-Selectride.
Catalyst Dead (Protocol B) Pyridine poisoning.Pre-treat substrate with 1.0 eq HCl or HBr to protonate pyridine N.
Racemization during Workup Benzylic proton acidity.Avoid strong bases (e.g., NaH, LDA) during workup. Use NaHCO₃ or K₂CO₃.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010 , 110(6), 3600–3740. Link

  • Wang, Y.-Q.; Zhou, Q.-L. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines."[6] Journal of the American Chemical Society, 2014 , 136(44), 15469–15472. (Demonstrates activation of pyridine via protonation). Link

  • Verdaguer, X.; Lange, U. E.; Reding, M. T.; Buchwald, S. L. "Titanium-Mediated Condensation of Sulfinamides." Journal of the American Chemical Society, 1996 , 118(29), 6784–6785. Link

  • Cogan, D. A.; Liu, G.; Ellman, J. A. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 1999 , 55(29), 8883-8904. Link

Sources

Application Note: (3-Fluorophenyl)(pyridin-2-yl)methanamine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of (3-Fluorophenyl)(pyridin-2-yl)methanamine (hereafter referred to as Fragment A ) in medicinal chemistry. As a "privileged structure," this scaffold offers a trifecta of molecular advantages: the metabolic stability of the 3-fluorophenyl group, the hydrogen-bond accepting capability of the pyridine ring, and a chiral amine handle for vector-based fragment growing. This document provides validated protocols for its enantioselective synthesis via Ellman chemistry and outlines its deployment in optimizing ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Pharmacophore Analysis & Rational Design

The utility of Fragment A lies in its ability to simultaneously address binding affinity and physicochemical liabilities early in the discovery phase.

Structural Anatomy
  • Pyridine Ring (H-Bond Acceptor): The pyridine nitrogen (pKa ~5.2) acts as a critical acceptor, often targeting the hinge region of kinases (e.g., interacting with the backbone NH of the hinge) or water-mediated networks in GPCRs [1].

  • 3-Fluorophenyl (Metabolic Shield): The fluorine atom at the meta position exerts a strong inductive effect (

    
    ), deactivating the phenyl ring against oxidative metabolism (Cytochrome P450-mediated hydroxylation) while modulating lipophilicity (
    
    
    
    logP ~ +0.14 vs. H) without the steric penalty of a methyl group [2].
  • Chiral Methanamine (Vector): The

    
     chiral center provides a rigid vector for fragment growing. Unlike achiral benzylamines, the fixed stereochemistry (
    
    
    
    or
    
    
    ) directs the growing chain into specific sub-pockets, reducing the entropic cost of binding [3].
Pathway Visualization: Fragment Mechanism

The following diagram illustrates the interaction logic of Fragment A within a theoretical binding pocket.

Pharmacophore Fragment Fragment A (Scaffold) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Fragment->Pyridine Fluoro 3-Fluoro Group (Metabolic Blocker) Fragment->Fluoro Amine Chiral Amine (Growth Vector) Fragment->Amine Target_Hinge Target: Kinase Hinge (Backbone NH) Pyridine->Target_Hinge H-Bonding (2.8-3.0 Å) Target_P450 Target: CYP450 (Oxidation Site) Fluoro->Target_P450 Blocks Metabolism Target_Pocket Target: Hydrophobic Sub-pocket Amine->Target_Pocket Amide Coupling (Fragment Growing)

Figure 1: Pharmacophore mapping of Fragment A, highlighting the distinct roles of its three structural components in binding and stability.

Validated Synthetic Protocol

To utilize Fragment A effectively, it must be synthesized in high enantiomeric excess (>98% ee). The Ellman Sulfinamide method is the industry standard for this scaffold, ensuring scalability and stereochemical purity [4].

Protocol 2.1: Enantioselective Synthesis via Ellman Auxiliary

Objective: Synthesis of (S)-1-(3-fluorophenyl)-1-(pyridin-2-yl)methanamine.

Reagents:

  • (S)-(-)-tert-Butanesulfinamide (CAS: 162291-31-8)

  • 2-Pyridinecarboxaldehyde

  • 3-Fluorophenylmagnesium bromide (1.0 M in THF)

  • Titanium(IV) ethoxide (

    
    )
    
  • Dichloromethane (DCM), THF, HCl (4M in dioxane).

Step-by-Step Workflow:

  • Condensation (Imine Formation):

    • Charge a flame-dried flask with 2-pyridinecarboxaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous DCM (0.5 M).

    • Add

      
       (2.0 eq) dropwise.
      
    • Stir at RT for 16 h. Monitor by LCMS for disappearance of aldehyde.

    • Workup: Quench with brine, filter through Celite, and concentrate.

    • Yield Target: >85% (Yellow oil/solid).

  • Diastereoselective Grignard Addition:

    • Dissolve the sulfinyl imine (from Step 1) in anhydrous DCM (0.2 M). Cool to -78°C (Critical for diastereocontrol).

    • Add 3-Fluorophenylmagnesium bromide (2.0 eq) dropwise over 30 mins.

    • Stir at -78°C for 4 h, then warm slowly to RT overnight.

    • Mechanistic Note: The sulfinyl group coordinates the Mg, directing the nucleophile to the Re-face (or Si-face depending on auxiliary), yielding the chiral sulfonamide.

  • Deprotection (Amine Liberation):

    • Dissolve the sulfonamide intermediate in MeOH.

    • Add HCl (4M in dioxane, 4.0 eq). Stir at RT for 2 h.

    • Concentrate to dryness. Triturate with

      
       to obtain the amine dihydrochloride salt.
      

Self-Validation Check:

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10). Target ee > 98%.

  • NMR:

    
     NMR must show distinct pyridine protons and the methine chiral proton (~5.5 ppm).
    

Fragment Elaboration Strategies (FBDD)

Once synthesized, Fragment A is rarely the final drug. It serves as a high-quality starting point (Fragment Hit) to be elaborated into a Lead Compound.

Library Generation Workflow

The primary amine allows for rapid parallel synthesis.

Reaction ClassReagent PartnerApplication
Amide Coupling Carboxylic Acids (R-COOH)Accessing adjacent hydrophobic pockets; H-bond donor introduction (Amide NH).
Reductive Amination Aldehydes (R-CHO)Creating flexible, basic amines for ionic interactions (e.g., Asp/Glu residues).
Urea Formation Isocyanates (R-NCO)Rigidifying the linker; Dual H-bond donor motif.
SnAr Heteroaryl HalidesCreating bi-aryl systems for kinase hinge binding extension.
Workflow Visualization: From Fragment to Lead

The following DOT diagram illustrates the iterative "Grow" strategy used in FBDD campaigns.

FBDD_Workflow Start Fragment A (High LE, Low MW) Screen SPR / NMR Screen (Confirm Binding) Start->Screen Kd < 500 µM Design Vector Analysis (Docking) Screen->Design Structural Biology Synth Parallel Synthesis (Amide/Urea Lib) Design->Synth Grow Vector Lead Lead Compound (High Potency) Synth->Lead Optimization Lead->Design Iteration (SAR)

Figure 2: Iterative FBDD workflow transforming Fragment A into a potent lead compound.

Physicochemical Profiling

Data below compares Fragment A against non-fluorinated and chlorinated analogs, demonstrating why the 3-Fluoro variant is preferred [5].

PropertyFragment A (3-F)Analog B (H)Analog C (3-Cl)Interpretation
MW (Da) 202.23184.24218.68Fragment A remains well below the "Rule of 3" limit (MW < 300).
cLogP 1.851.712.40Fluorine adds lipophilicity without the drastic increase seen with Chlorine.
TPSA (

)
38.938.938.9Polar surface area is dominated by the pyridine/amine; F does not add PSA.
Metabolic Stability High LowMedium3-F blocks the primary site of metabolic oxidation on the phenyl ring.
Ligand Efficiency (LE) High HighModerateF interaction often improves potency > MW penalty.

Key Insight: The 3-Fluoro substituent provides the optimal balance between lipophilicity (for permeability) and metabolic stability, without violating fragment-like properties.

References

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[1][2] Nature Chemistry. [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines via the Asymmetric Addition of Grignard Reagents to tert-Butanesulfinyl Imines. Accounts of Chemical Research. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Preparation of HCl salt of (3-Fluorophenyl)(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis and Salt Formation of (3-Fluorophenyl)(pyridin-2-yl)methanamine HCl

Executive Summary

This application note details the robust preparation of (3-Fluorophenyl)(pyridin-2-yl)methanamine hydrochloride. While the free base is a versatile intermediate in medicinal chemistry (often serving as a chiral scaffold for kinase inhibitors), its isolation as a hydrochloride salt is critical for enhancing stability, solubility, and handling properties.

This guide prioritizes the Reductive Amination pathway due to its operational simplicity and high functional group tolerance compared to Grignard additions to nitriles. Special emphasis is placed on the Salt Formation Thermodynamics , specifically controlling stoichiometry to target the stable salt form without inducing hygroscopicity associated with excess pyridine protonation.

Chemical Context & Retrosynthetic Logic

Structural Analysis

The target molecule contains two basic nitrogen centers with distinct pKa values:

  • Primary Benzylic Amine (

    
    ):  High basicity (Estimated pKa 
    
    
    
    8.8 – 9.5).
  • Pyridine Nitrogen: Moderate basicity (Estimated pKa

    
     5.2).
    

Critical Consideration: During salt formation, the primary amine will protonate first. The formation of a dihydrochloride (protonating both sites) is possible but often leads to hygroscopic solids due to the high charge density on the pyridine ring. This protocol targets the Dihydrochloride for maximum purity but provides stoichiometry adjustments for the Monohydrochloride .

Pathway Selection

We utilize a reductive amination of the corresponding ketone.[1][2][3][4][5] This avoids the over-alkylation issues common with alkyl halide substitutions and the moisture sensitivity of organometallic routes.

Synthesispathway Ketone (3-Fluorophenyl)(pyridin-2-yl)methanone (Starting Material) Imine Intermediate Imine (In Situ) Ketone->Imine NH4OAc, MeOH Reflux Amine Free Base Amine (Oil/Low-melt Solid) Imine->Amine NaCNBH3 Reduction Salt Target HCl Salt (Crystalline Solid) Amine->Salt HCl (4M in Dioxane) iPrOH/Et2O

Figure 1: Retrosynthetic workflow for the target amine salt.

Experimental Protocols

Protocol A: Synthesis of the Free Base

Objective: Convert (3-Fluorophenyl)(pyridin-2-yl)methanone to the primary amine.

Reagents:

  • (3-Fluorophenyl)(pyridin-2-yl)methanone (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq) – Excess ensures mono-alkylation.
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

  • Acetic Acid (catalytic)[6]

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (e.g., 10 mmol) in anhydrous Methanol (50 mL).

    • Add

      
       (100 mmol) in one portion.
      
    • Optional: Add glacial acetic acid (0.5 mL) to catalyze imine formation.

    • Heat to 50°C for 2 hours under nitrogen. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Carefully add

      
       (15 mmol) portion-wise. Caution: Hydrogen gas evolution.
      
    • Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Work-up (Critical for Purity):

    • Quench with 1N HCl until pH < 2 (destroys excess hydride and hydrolyzes boron complexes). Stir for 30 mins.

    • Neutralize with 2N NaOH until pH > 10 (liberates the free amine).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Result: Yellowish oil (Crude Free Base).

Protocol B: Preparation of the HCl Salt

Objective: Controlled crystallization of the hydrochloride salt.

Reagents:

  • Crude Free Base (from Protocol A)

  • HCl (4M solution in Dioxane)

  • Solvents: Isopropanol (IPA), Diethyl Ether (

    
    ), or Ethyl Acetate (
    
    
    
    ).

Stoichiometry Strategy:

  • Target: Dihydrochloride (

    
    ).
    
  • Rationale: The dihydrochloride is generally the thermodynamic product in excess acid, but if the solid is too hygroscopic, the monohydrochloride can be targeted by using exactly 1.0 eq of HCl.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude amine oil (e.g., 2.0 g) in a minimal amount of Isopropanol (IPA) (approx. 5–10 mL). Note: IPA is preferred over methanol to encourage crystallization.

  • Acidification:

    • Cool the solution to 0°C.

    • Add 4M HCl in Dioxane dropwise.

    • Stoichiometry: Add 2.2 equivalents (for di-HCl).

    • Observation: A white precipitate should begin to form immediately.

  • Crystallization & Aging:

    • Stir the slurry at 0°C for 1 hour.

    • Anti-solvent Addition: If precipitation is partial, add Diethyl Ether or MTBE (approx. 20 mL) dropwise to drive the salt out of solution.

    • Do not use Hexanes if oiling occurs; stick to Ether/EtOAc systems.

  • Isolation:

    • Filter the solid using a sintered glass funnel (medium porosity).

    • Wash the cake with cold Ether (

      
       mL).
      
    • Drying (Crucial): Dry in a vacuum oven at 40°C for 12 hours over

      
       or silica desiccant. Pyridinium salts retain water tenaciously.
      

Analytical Specifications & QC

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA water/MeCN)
Identity Consistent with structure1H-NMR (D2O or DMSO-d6)
Chloride Content 18.5% - 19.5% (Theoretical for 2HCl)Argentometric Titration
Residual Solvent < 5000 ppm (IPA/Dioxane)HS-GC

NMR Diagnostic Signals (DMSO-d6):

  • 
     8.5–9.0 ppm (Broad s, 3H, 
    
    
    
    ).
  • 
     5.8 ppm (s, 1H, Chiral Methine 
    
    
    
    ).
  • Pyridine protons will shift downfield significantly compared to the free base due to protonation.

Troubleshooting & Optimization

Common Issue: Oiling Out

If the salt forms a gum/oil instead of a solid:

  • Cause: Presence of residual methanol or water from the free base extraction.

  • Solution: Redissolve the oil in absolute Ethanol, evaporate to dryness (azeotrope water), and retry crystallization using Ethanol/EtOAc (1:3) .

Common Issue: Hygroscopicity

If the Dihydrochloride turns sticky upon air exposure:

  • Cause: Acidity of the pyridinium proton attracts atmospheric moisture.

  • Solution: Recrystallize to form the Monohydrochloride . Use exactly 1.05 eq of HCl in IPA. The monohydrochloride (protonated only at the primary amine) is typically less hygroscopic.

SaltLogic Start Crude Amine Oil Solvent Dissolve in IPA Start->Solvent Acid Add HCl (Dioxane) Solvent->Acid Check Precipitate Forms? Acid->Check Yes Filter & Dry Check->Yes Solids No Oiling Out Check->No Gum/Oil Fix Add Et2O (Antisolvent) or Switch to EtOAc No->Fix Fix->Yes

Figure 2: Decision logic for salt crystallization.

References

  • Reductive Amination Fundamentals: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Pyridyl-Methylamine Synthesis: Dolle, F., et al. "Synthesis of Pyridin-2-yl-methylamine Derivatives."[7] United States Patent US7208603B2, 2007.

  • Salt Selection in Drug Discovery: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (General Reference for pKa and Solubility logic).

  • pKa Values of Pyridines and Amines: Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 2018, 59(5), 373-384.

Sources

Application Note: Protecting Group Strategies for (3-Fluorophenyl)(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluorophenyl)(pyridin-2-yl)methanamine (referred to herein as FPPM ) is a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.[1] Its structure features a primary benzylic amine flanked by an electron-withdrawing 3-fluorophenyl ring and a basic pyridin-2-yl moiety.[1]

This dual-ring system presents unique synthetic challenges:

  • Nucleophilicity vs. Basicity: The primary amine is the intended nucleophile, but the pyridine nitrogen is a competitive Lewis base, capable of interfering with metal-catalyzed cross-couplings or forming unwanted salts.

  • Catalyst Poisoning: The pyridine ring can coordinate to transition metals (Pd, Pt), impeding standard hydrogenolytic deprotection strategies (e.g., Cbz removal).

  • Benzylic Lability: The C–N bond is benzylic to two aromatic systems, increasing susceptibility to oxidative cleavage or radical side reactions.

This guide details three validated protecting group strategies—Boc , Cbz , and Fmoc —optimized specifically for FPPM to ensure chemoselectivity and high yield.

Strategic Analysis & Selection Guide

The choice of protecting group (PG) is dictated by the downstream chemistry. Use the following decision matrix to select the optimal strategy.

PG_Selection_Matrix Start Start: Downstream Chemistry Needs Acidic Will reaction involve Strong Acids? Start->Acidic Step 1 Basic Will reaction involve Strong Bases/Nucleophiles? Acidic->Basic No Cbz Select Cbz Strategy (H2/Acid Labile) Acidic->Cbz Yes (Boc is unstable) Reductive Will reaction involve Hydrogenation? Basic->Reductive No Boc Select Boc Strategy (Acid Labile) Basic->Boc Yes (Fmoc is unstable) Reductive->Boc Yes (Cbz is unstable) Fmoc Select Fmoc Strategy (Base Labile) Reductive->Fmoc No (Orthogonal)

Figure 1: Decision matrix for selecting the appropriate amine protecting group based on subsequent reaction conditions.

Protocol 1: The Boc Strategy (Acid Labile)

Best For: General synthesis, resistance to basic hydrolysis, and lithiation chemistry.

Rationale

The tert-butyloxycarbonyl (Boc) group is the "workhorse" for FPPM.[1] The electron-deficient 3-fluorophenyl ring slightly reduces the nucleophilicity of the benzylic amine, but it remains sufficiently reactive toward Boc anhydride (


).
  • Critical Consideration: Upon deprotection with acid (TFA or HCl), the pyridine ring will protonate, yielding a di-cationic species (Ammonium + Pyridinium). The protocol below includes a mandatory neutralization step to recover the free base.

Step-by-Step Protocol
A. Protection
  • Dissolution: Dissolve FPPM (1.0 equiv) in DCM (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Note: TEA serves to neutralize the HCl formed if using Boc-Cl, or to catalyze the reaction with

    
    .
    
  • Reagent Addition: Add Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv) dropwise at 0 °C.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine stains red/purple, Boc-protected is UV active but stain-negative).

  • Workup: Wash with 10% citric acid (removes TEA and unreacted pyridine starting material), then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
    • Yield Expectation: >90% as a white/off-white solid.[1]

B. Deprotection (The "Salt Management" Method)
  • Acidolysis: Dissolve N-Boc-FPPM in DCM. Add Trifluoroacetic acid (TFA) (20% v/v).[1]

  • Reaction: Stir at RT for 1–2 hours. Evolution of

    
     gas indicates reaction progress.[1]
    
  • Concentration: Evaporate volatiles under reduced pressure. Stop Here if the TFA salt is acceptable.

  • Free Base Recovery (Crucial):

    • Resuspend the oily residue in DCM.

    • Cool to 0 °C and slowly add saturated aqueous

      
       until pH > 9. Caution: Vigorous foaming.
      
    • Separate layers.[1] Extract aqueous layer 3x with DCM (Pyridine derivatives have significant water solubility; thorough extraction is vital).[1]

    • Dry and concentrate to afford FPPM free base.[1]

Protocol 2: The Cbz Strategy (Orthogonal)

Best For: Syntheses requiring acid stability (e.g., glycosylation) where Boc is premature cleaved.

Rationale

Benzyloxycarbonyl (Cbz) offers excellent stability to acids.[1] However, catalytic hydrogenation (Pd/C,


) is often sluggish  for FPPM because the pyridine nitrogen coordinates to the Palladium surface, poisoning the catalyst.
  • Solution: We utilize a "Transfer Hydrogenation" or "Acid-Mediated Solvolysis" approach to bypass catalyst poisoning.

Step-by-Step Protocol
A. Protection
  • Setup: Dissolve FPPM (1.0 equiv) in a biphasic mixture of THF and saturated aqueous

    
     (1:1).
    
  • Reagent: Add Benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise at 0 °C.

  • Reaction: Vigorously stir at 0 °C

    
     RT for 3 hours.
    
  • Workup: Extract with EtOAc. Wash with water and brine. Recrystallize from Hexanes/EtOAc if necessary.

B. Deprotection (Non-Hydrogenolytic Method)

Avoid standard


 unless using high catalyst loading (20 wt%) and acetic acid co-solvent.[1]

Recommended Method: HBr in Acetic Acid

  • Dissolution: Dissolve N-Cbz-FPPM in Glacial Acetic Acid.

  • Cleavage: Add 33% HBr in Acetic Acid (5 equiv).

  • Reaction: Stir at RT for 1 hour. The carbamate decarboxylates, and the product precipitates as the hydrobromide salt.

  • Isolation: Dilute with

    
     to maximize precipitation. Filter the solid.
    
  • Neutralization: Partition the solid between DCM and 1M NaOH to obtain the free amine.

Protocol 3: The Fmoc Strategy (Base Labile)

Best For: Solid-phase synthesis or when the substrate contains acid-sensitive moieties (e.g., acetals, silyl ethers).

Rationale

Fmoc is cleaved by secondary amines (Piperidine).[1] The pyridine ring in FPPM is stable to these conditions. However, solubility can be an issue; Fmoc-FPPM is often highly crystalline and insoluble in non-polar solvents.

Step-by-Step Protocol
A. Protection
  • Reagent: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) rather than Fmoc-Cl to minimize dipeptide formation/side reactions.

  • Solvent: 1:1 Dioxane/10%

    
    .
    
  • Reaction: Stir at RT for 8–12 hours.

  • Workup: Acidify carefully to pH 3–4 with 1N HCl (precipitates the product). Filter and wash with water.[1]

B. Deprotection[1][2][3][4][5]
  • Cocktail: 20% Piperidine in DMF (v/v).

  • Scavenging: The dibenzofulvene byproduct forms an adduct with piperidine.[1]

  • Purification: Unlike Boc/Cbz, the byproduct is non-volatile. Column chromatography or scavenging resins are usually required to isolate FPPM from the piperidine-fulvene adduct.[1]

Comparative Data & Troubleshooting

FeatureBoc Cbz Fmoc
Install Yield High (90-95%)High (85-95%)Mod (70-85%)
Deprotection TFA or HClHBr/AcOH (Preferred)Piperidine/DMF
Pyridine Compat. Caution: Forms SaltCaution: Poisons Pd/CExcellent: Inert
3-F-Phenyl Effect NegligibleNegligibleSolubility issues
Cost LowMediumHigh
Troubleshooting: The "Pyridine Trap"

Issue: Low recovery of free amine after acid deprotection (Boc/Cbz). Cause: The pyridine nitrogen (


) holds onto protons tenaciously. A simple bicarb wash might not fully deprotonate it if the organic layer is not polar enough.
Fix:  Use DCM/Isopropanol (3:1)  as the extraction solvent during the basic workup to ensure the polar free base transfers to the organic phase.

Visualized Workflow: Deprotection Mechanics

The following diagram illustrates the critical "Salt Management" pathway required for Boc-deprotection of this specific scaffold.

Deprotection_Pathway Substrate N-Boc-FPPM (Neutral) AcidStep TFA / DCM (Cleavage) Substrate->AcidStep -Boc, -CO2 Intermediate FPPM • 2(TFA) Salt (Pyridine & Amine Protonated) AcidStep->Intermediate Salt Formation BaseStep Na2CO3 Wash (pH > 9) Intermediate->BaseStep Neutralization Product FPPM Free Base (Target) BaseStep->Product Extraction (DCM/IPA)

Figure 2: The "Salt Management" pathway.[1] Note that acid treatment results in a di-salt due to the pyridine nitrogen, requiring a specific high-pH workup.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[6]

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature.[1] Tetrahedron, 58(14), 2701-2724.

  • Scattolin, T., et al. (2022).[7] Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers in the Presence of Basic Heterocycles. Organic Letters, 24, 3736-3740.[7] (Highlights pyridine poisoning issues).

  • Han, G., et al. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative.[1] Technical Disclosure Commons.

  • Chibale, K., et al. (2003). The synthesis of 2-pyridyl-substituted benzylamines. Bioorganic & Medicinal Chemistry Letters, 13(15), 2463-2466. (Specific scaffold synthesis).

Sources

Microwave-assisted synthesis of fluorophenyl pyridinyl methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Fluorophenyl Pyridinyl Methanamines

Executive Summary

This guide details a robust, microwave-assisted protocol for the synthesis of fluorophenyl pyridinyl methanamines (specifically N-(fluorobenzyl)pyridin-2-amines). These scaffolds are critical pharmacophores in kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and antimicrobial agents.

Conventional thermal synthesis of these secondary amines via reductive amination is often plagued by the low nucleophilicity of 2-aminopyridines and the formation of bis-alkylated byproducts. This protocol leverages microwave irradiation (dielectric heating) to overcome the activation energy barrier of the initial Schiff base formation, followed by a controlled reduction step. The method reduces reaction times from 12–24 hours to under 30 minutes while suppressing side reactions.

Mechanistic Insight & Reaction Design

The synthesis proceeds via a Two-Step, One-Pot Reductive Amination .

  • Schiff Base Condensation (Rate Limiting): The exocyclic amine of 2-aminopyridine is electron-deficient due to the resonance withdrawal of the pyridine ring. Conventional heating often fails to drive this equilibrium to completion. Microwave irradiation at 100–120°C provides the necessary thermal energy to rapidly form the imine intermediate.

  • Selective Reduction: The in situ generated imine is reduced to the secondary amine. To prevent over-alkylation (formation of tertiary amines), we utilize a stepwise addition of the reducing agent or a selective hydride donor like Sodium Borohydride (NaBH

    
    ) or Sodium Triacetoxyborohydride (STAB).
    

Role of Fluorine: The fluorinated benzaldehyde substrate serves as a key handle for metabolic stability (blocking P450 oxidation sites) and lipophilicity modulation. It also provides a distinct


F NMR  handle for reaction monitoring.
Reaction Pathway Diagram

ReactionPathway Start Reagents (Aminopyridine + Fluorobenzaldehyde) Imine Intermediate (Schiff Base / Imine) Start->Imine MW Irradiation 120°C, 10 min (-H2O) Protonation Activated Imine (Iminium Ion) Imine->Protonation Acid Catalysis (AcOH) Product Target Scaffold (Fluorophenyl Pyridinyl Methanamine) Protonation->Product Reduction (NaBH4/H-) Product->Start Over-Alkylation (Avoided by Stepwise Protocol)

Caption: Mechanistic pathway for the microwave-assisted reductive amination. The dashed red line indicates the over-alkylation side reaction suppressed by this protocol.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar).

  • Vessels: 10 mL or 30 mL pressure-rated glass vials with crimp/snap caps and PTFE/silicone septa.

  • Reagents:

    • 2-Aminopyridine (1.0 equiv)

    • 4-Fluorobenzaldehyde (1.0–1.2 equiv)

    • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

    • Catalyst: Glacial Acetic Acid (AcOH, 5 mol%)

    • Reducing Agent: Sodium Borohydride (NaBH

      
      , 1.5 equiv)
      
Step-by-Step Procedure

Step 1: Imine Formation (Microwave Irradiation)

  • In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol, 94 mg) and 4-fluorobenzaldehyde (1.0 mmol, 124 mg) in Ethanol (2.0 mL).

  • Add Glacial Acetic Acid (30 µL, catalytic) to activate the carbonyl and facilitate proton transfer.

  • Seal the vial and irradiate using the following parameters:

    • Temperature: 120°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Checkpoint: The solution typically turns yellow/orange, indicating imine formation.

Step 2: Reduction (Open Vessel)

  • Remove the vial from the microwave and allow it to cool to room temperature (RT).

  • Carefully uncap the vial.

  • Add NaBH

    
      (1.5 mmol, 57 mg) slowly in small portions. Caution: Hydrogen gas evolution.
    
  • Reseal loosely (or leave open with stirring) and stir at RT for 15–30 minutes.

    • Optional: For sterically hindered aldehydes, briefly irradiate at 60°C for 5 minutes to drive reduction.

Step 3: Workup & Isolation

  • Quench the reaction with Water (5 mL) and saturated NaHCO

    
      (2 mL).
    
  • Extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with Brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the coupling of 2-aminopyridine and 4-fluorobenzaldehyde.

Table 1: Optimization of Reaction Parameters

EntrySolventCatalystMethod (Temp/Time)Yield (%)Observations
1EtOHNoneReflux (80°C) / 12 h45%Incomplete conversion; imine unstable.
2Toluenep-TsOHReflux (110°C) / 24 h68%Dean-Stark trap used; tedious workup.
3EtOHAcOHMW (100°C) / 5 min 72%Good conversion.
4EtOHAcOHMW (120°C) / 10 min 92% Optimal Condition. Clean profile.
5NeatClayMW (100°C) / 5 min85%Solvent-free; requires solid extraction.
Characterization Data (Expected)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    8.05 (d, 1H, Pyr-H), 7.40 (m, 2H, Ar-H), 7.15 (m, 2H, Ar-H), 6.50 (m, 2H, Pyr-H), 4.45 (d, 2H, CH
    
    
    ), 7.05 (t, 1H, NH).
  • 
    F NMR:  Distinct singlet/multiplet around -115 ppm (depending on substitution pattern).
    
  • MS (ESI): [M+H]

    
     calculated for C
    
    
    
    H
    
    
    FN
    
    
    : 203.09; found: 203.1.

Workflow Visualization

The following diagram illustrates the operational workflow, highlighting the decision points for "One-Pot" vs. "Two-Step" execution.

Workflow Setup Prepare Reagents (Aminopyridine + Fluorobenzaldehyde) MW_Step Microwave Irradiation (120°C, 10 min, EtOH, AcOH) Setup->MW_Step Check Check Imine Formation (TLC / LC-MS) MW_Step->Check Check->MW_Step Incomplete (+5 min) Reduction Add NaBH4 (Stir RT, 30 min) Check->Reduction Complete Workup Quench & Extract (EtOAc / NaHCO3) Reduction->Workup Purify Purification (Recrystallization or Column) Workup->Purify

Caption: Operational workflow for the microwave-assisted synthesis of fluorophenyl pyridinyl methanamines.

Expert Tips & Troubleshooting

  • Moisture Control: While microwave heating tolerates moisture better than conventional methods, using anhydrous EtOH improves the yield of the imine intermediate, which is susceptible to hydrolysis.

  • Order of Addition: Do not add NaBH

    
     at the start of the high-temperature microwave step. Borohydrides can decompose rapidly at 120°C in protic solvents, and free aldehyde reduction (to benzyl alcohol) will compete with imine formation.
    
  • Safety: Microwave heating of sealed vessels generates pressure. Ensure the vial volume does not exceed 60% capacity to prevent over-pressurization.

  • Scaffold Variations: For electron-poor aldehydes (e.g., 2,4-difluorobenzaldehyde), the reaction is faster. For electron-rich aldehydes, increase MW time to 15–20 minutes.

References

  • Microwave-Assisted Reductive Amination: Varma, R. S., & Dahiya, R. (1998). Sodium borohydride on wet clay: solvent-free reductive amination of carbonyl compounds using microwaves. Tetrahedron, 54(23), 6293-6298. Link

  • Aminopyridine Synthesis: Bagley, M. C., et al. (2002).[1] A new one-step synthesis of pyridines under microwave-assisted conditions.[1][2][3] Tetrahedron Letters, 43(46), 8331-8334. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Microwave Reductive Alkylation: Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation.[4] Synthesis, 2008(11), 1679-1681. Link

  • General Reductive Amination Guide: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanamine. As a crucial building block in medicinal chemistry, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its preparation.

Synthetic Strategies at a Glance

The synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanamine can be effectively approached through two primary routes: a direct one-step reductive amination or a two-step sequence involving a Grignard reaction followed by the conversion of the resulting alcohol to the desired amine. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

Synthesis_Pathways cluster_0 Reductive Amination Pathway cluster_1 Grignard & Alcohol Conversion Pathway 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Imine Intermediate Imine Intermediate 3-Fluorobenzaldehyde->Imine Intermediate Condensation 2-Aminomethylpyridine 2-Aminomethylpyridine 2-Aminomethylpyridine->Imine Intermediate Final Product (3-Fluorophenyl)(pyridin-2-yl)methanamine Imine Intermediate->Final Product Reduction (e.g., NaBH(OAc)₃) 2-Bromopyridine 2-Bromopyridine Grignard Reagent 2-Pyridylmagnesium bromide 2-Bromopyridine->Grignard Reagent Mg Mg Mg->Grignard Reagent Alcohol Intermediate (3-Fluorophenyl)(pyridin-2-yl)methanol Grignard Reagent->Alcohol Intermediate 3-Fluorobenzaldehyde_Grignard 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde_Grignard->Alcohol Intermediate Final Product_Grignard (3-Fluorophenyl)(pyridin-2-yl)methanamine Alcohol Intermediate->Final Product_Grignard Conversion (e.g., Mitsunobu or Halogenation/Amination)

Figure 1: Overview of the primary synthetic routes to (3-Fluorophenyl)(pyridin-2-yl)methanamine.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanamine, providing explanations and actionable solutions.

Section 1: Reductive Amination Pathway

Reductive amination offers a direct and often high-yielding route to the target amine. However, challenges can arise from imine formation and the reduction step.

FAQ 1: I am observing a low yield in my reductive amination reaction. What are the likely causes and how can I improve it?

Low yields in this reductive amination can stem from several factors, primarily incomplete imine formation or inefficient reduction.

  • Incomplete Imine Formation: The condensation of an amine with an aldehyde to form an imine is a reversible reaction. The presence of an electron-withdrawing fluorine atom on the benzaldehyde ring can slightly deactivate the carbonyl group towards nucleophilic attack.

    • Solution 1: Water Removal: The formation of the imine intermediate generates water. Employing molecular sieves (e.g., 4 Å) in the reaction mixture can drive the equilibrium towards the imine, thereby increasing the substrate concentration for the reduction step.

    • Solution 2: Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[1]

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Solution 1: Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for direct reductive aminations as it is selective for the iminium ion over the aldehyde and is compatible with mildly acidic conditions.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[2] Amine-borane complexes, such as 2-picoline borane, offer a stable and efficient alternative.

    • Solution 2: Reaction Conditions: Ensure the reaction is stirred efficiently at room temperature. While some reductive aminations benefit from gentle heating to facilitate imine formation, this should be monitored carefully to avoid side reactions. A typical reaction time is 6-24 hours.[3]

  • Over-alkylation: Although less common with a secondary amine product, ensure you are using a slight excess of the amine (e.g., 1.1 equivalents) relative to the aldehyde to minimize any potential for the product amine to react with remaining aldehyde.[3]

FAQ 2: My final product is contaminated with unreacted starting materials and other impurities. What are the likely side products and how can I minimize them?

The primary impurities are typically unreacted 3-fluorobenzaldehyde and 2-aminomethylpyridine. Side products can also arise from the reduction of the aldehyde or from impurities in the starting materials.

  • Unreacted Starting Materials: This is often a consequence of the issues addressed in FAQ 1. Optimizing the reaction conditions to drive the reaction to completion is the best strategy.

  • Formation of (3-Fluorophenyl)methanol: If a less selective reducing agent like sodium borohydride (NaBH₄) is used without careful control of the reaction conditions (e.g., pre-formation of the imine), it can reduce the 3-fluorobenzaldehyde to the corresponding alcohol.

    • Solution: Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the protonated imine (iminium ion).[1]

  • Impurities from Starting Materials: Impurities in the 3-fluorobenzaldehyde, such as 3-fluorobenzoic acid (from oxidation), can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Freshly distilled or recently purchased aldehydes generally give better results.

FAQ 3: I'm having difficulty purifying the final product. What are the recommended procedures?

(3-Fluorophenyl)(pyridin-2-yl)methanamine is a basic compound, which can be exploited for its purification.

  • Acid-Base Extraction: This is a highly effective method to separate the basic amine product from neutral impurities like unreacted aldehyde or the alcohol byproduct.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any acidic components.[3]

    • Extract the organic layer with a dilute acidic solution (e.g., 1M HCl). The amine product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities in the organic layer.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

    • Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography on silica gel can be employed.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. To prevent the basic amine from streaking on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent system.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.

Section 2: Grignard Reaction & Alcohol Conversion Pathway

This two-step approach provides an alternative route, which can be advantageous if, for example, 2-bromopyridine is more readily available or economical than 2-aminomethylpyridine.

FAQ 4: My Grignard reaction to form (3-Fluorophenyl)(pyridin-2-yl)methanol is not initiating or gives a low yield. What should I investigate?

Grignard reactions are notoriously sensitive to reaction conditions.

  • Strictly Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by any protic source, particularly water.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF). The magnesium turnings should also be dry.

  • Activation of Magnesium: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.

    • Solution 1: Mechanical Activation: Gently crushing a few pieces of the magnesium with a dry glass rod can expose a fresh surface.

    • Solution 2: Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.

  • Slow Addition of Alkyl Halide: The formation of the Grignard reagent is exothermic. Adding the 2-bromopyridine too quickly can lead to side reactions.

    • Solution: Add the 2-bromopyridine solution dropwise to the magnesium suspension, maintaining a gentle reflux.

FAQ 5: I am observing a significant amount of a non-polar byproduct in my Grignard reaction. What is it and how can I prevent its formation?

The most common non-polar byproduct in Grignard reactions involving aryl halides is a biaryl compound formed by Wurtz-type coupling.

  • Formation of 2,2'-Bipyridine: This occurs when the initially formed Grignard reagent reacts with unreacted 2-bromopyridine.

    • Solution: This side reaction is favored at higher concentrations of the alkyl halide and at elevated temperatures. Use dilute solutions and add the 2-bromopyridine slowly to maintain a low instantaneous concentration.

FAQ 6: The conversion of (3-Fluorophenyl)(pyridin-2-yl)methanol to the amine is proving to be inefficient. What are the critical parameters to consider?

The conversion of the secondary alcohol to the amine can be challenging. Two common approaches are the Mitsunobu reaction and a two-step halogenation-amination sequence.

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an amine precursor with inversion of configuration, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Challenge: Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[4] Ammonia or simple primary amines are generally not acidic enough.

    • Solution: Use a more acidic nitrogen nucleophile such as phthalimide or an azide source (e.g., diphenylphosphoryl azide or sodium azide). The resulting phthalimide or azide can then be readily converted to the primary amine by treatment with hydrazine or by reduction (e.g., with H₂/Pd-C or LiAlH₄), respectively.

    • Challenge: Workup: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can be difficult to remove.

    • Solution: Purification by column chromatography is almost always necessary. Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide byproduct can be removed by filtration.

  • Halogenation Followed by Amination: This is a more classical, two-step approach.

    • Step 1: Conversion of Alcohol to Halide: The hydroxyl group must first be converted into a better leaving group, such as a chloride or bromide.

      • Reagents: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation.

    • Step 2: Nucleophilic Substitution: The resulting benzylic halide is then reacted with an amine source.

      • Challenge: Over-alkylation: The product, (3-Fluorophenyl)(pyridin-2-yl)methanamine, is a primary amine and can react with the benzylic halide to form a secondary amine byproduct.

      • Solution: Use a large excess of the ammonia source (e.g., a concentrated solution of ammonia in methanol) to favor the formation of the primary amine.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and desired scale.

Protocol 1: Synthesis via Reductive Amination

Reductive_Amination_Workflow Start Start Mix Aldehyde and Amine 1. Mix 3-fluorobenzaldehyde (1.0 eq) and 2-aminomethylpyridine (1.1 eq) in an anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane). Start->Mix Aldehyde and Amine Add Acetic Acid 2. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Mix Aldehyde and Amine->Add Acetic Acid Stir 3. Stir at room temperature for 30-60 minutes to facilitate imine formation. Add Acetic Acid->Stir Add Reducing Agent 4. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) in portions. Stir->Add Reducing Agent React 5. Stir at room temperature for 6-24 hours. Monitor by TLC or LC-MS. Add Reducing Agent->React Quench 6. Quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. React->Quench Extract 7. Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Purify 8. Purify by acid-base extraction and/or column chromatography. Extract->Purify End End Purify->End

Figure 2: Workflow for the reductive amination synthesis.

Procedure:

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add 2-aminomethylpyridine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • To this mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL for a 20 mmol scale reaction).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 0.5% triethylamine) or by acid-base extraction as described in FAQ 3.

Protocol 2: Synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanol via Grignard Reaction

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask and heat gently under a stream of nitrogen, then cool to room temperature.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 2-bromopyridine solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If it does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 3-fluorobenzaldehyde (0.95 eq) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 3: Conversion of Alcohol to Amine

Method A: Mitsunobu Reaction with Phthalimide

  • Dissolve (3-Fluorophenyl)(pyridin-2-yl)methanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the phthalimide-protected intermediate.

  • Dissolve the purified intermediate in ethanol and add hydrazine hydrate (2-3 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

  • Purify the resulting crude amine using acid-base extraction and/or column chromatography as described in FAQ 3.

Method B: Halogenation and Amination

  • Cool a solution of (3-Fluorophenyl)(pyridin-2-yl)methanol (1.0 eq) in an anhydrous solvent like DCM to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction with ice-water and basify with a saturated sodium bicarbonate solution.

  • Extract the crude halide with DCM, dry the organic layer, and concentrate. The crude halide is often used in the next step without further purification.

  • Dissolve the crude halide in a solution of concentrated ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Concentrate the reaction mixture and purify the product using acid-base extraction and/or column chromatography.

Data Summary

Synthetic StepKey ReagentsTypical SolventsTemperatureExpected YieldKey Considerations
Reductive Amination 3-Fluorobenzaldehyde, 2-Aminomethylpyridine, NaBH(OAc)₃DCM, DCERoom Temp.70-90%Anhydrous conditions, catalytic acid.[3]
Grignard Reaction 2-Bromopyridine, Mg, 3-FluorobenzaldehydeTHF, Diethyl Ether0 °C to RT60-80%Strictly anhydrous, activation of Mg.
Mitsunobu Reaction Alcohol, Phthalimide, PPh₃, DIAD/DEADTHF0 °C to RT50-70% (over 2 steps)Anhydrous, careful purification needed.[4]
Halogenation/Amination Alcohol, SOCl₂, NH₃/MeOHDCM, MeOH0 °C to 40 °C40-60% (over 2 steps)Use large excess of ammonia to avoid over-alkylation.

References

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

Technical Support Center: Chiral Resolution of (3-Fluorophenyl)(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist, Chiral Technologies Division Subject: Troubleshooting Enantiopurity Protocols for Pyridyl-Benzylic Amines

Overview & Molecule Profile

Welcome to the technical support hub. You are likely working with (3-Fluorophenyl)(pyridin-2-yl)methanamine , a critical pharmacophore found in various kinase inhibitors and receptor antagonists.

This molecule presents a "double-trouble" challenge for resolution:

  • The Pyridine Ring: It adds a second basic site (

    
    ) alongside the primary amine (
    
    
    
    ), often leading to hygroscopic salts or "oiling out" during classical resolution.
  • The 3-Fluoro Substituent: While electronically withdrawing, it alters the crystal lattice energy compared to the unsubstituted parent, often rendering literature protocols for "phenyl-pyridyl-methanamine" ineffective without modification.

Below are the three most common "Support Tickets" we receive for this scaffold, complete with diagnostic logic and validated solutions.

Ticket #001: Classical Resolution – "The Salt is Oiling Out"

User Report:

"I attempted to resolve the racemate using L-Tartaric acid in Methanol/Water. Instead of crystals, I got a thick yellow oil that refuses to solidify even after scratching or cooling to -20°C."

Diagnosis: The lattice energy of the simple tartrate salt is insufficient to overcome the solvation energy. The 3-fluorophenyl and pyridine rings are lipophilic; simple tartaric acid is too hydrophilic. Furthermore, the pyridine nitrogen may be competing for the acid, creating a chaotic hydrogen-bonding network that prevents ordered packing.

The Solution: Switch to "Aromatic" Tartrates You need a resolving agent that utilizes


-

stacking
interactions with the pyridine and fluorophenyl rings to stabilize the crystal lattice.

Protocol:

  • Resolving Agent: Switch to (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1]

  • Solvent System: Abandon Methanol/Water. Use Ethanol/Ethyl Acetate (1:2 ratio).

  • Stoichiometry: Use 0.5 equivalents of the acid (the "Pope-Peachy" method). This forces the formation of the least soluble diastereomeric salt while leaving the other enantiomer in solution as the free base.

Step-by-Step Workflow:

  • Dissolve 10 mmol of racemic amine in 20 mL Ethyl Acetate.

  • Dissolve 5 mmol of L-DBTA in 10 mL Ethanol (warm if necessary).

  • Add the acid solution to the amine solution dropwise at 60°C.

  • Critical Step: If oiling occurs immediately, reheat to reflux until clear, then turn off the heat and let the bath cool with the flask (slow ramp).

  • Harvest crystals via filtration.[2]

  • Free Basing: Suspend crystals in

    
     and wash with 
    
    
    
    to recover the chiral amine.

Visualizing the Troubleshooting Loop:

CrystallizationLoop Start Salt Formation Started Check Precipitate Status? Start->Check Crystals Crystals Formed Check->Crystals Solid Oil Oiling Out Check->Oil Liquid/Goo Action1 Reheat to Reflux Oil->Action1 Action3 Switch Solvent (Add EtOAC) Oil->Action3 If persistent Action4 Switch Acid (Tartaric -> DBTA) Oil->Action4 If hydrophilic acid used Action2 Add Seed Crystal Action1->Action2 Action2->Check Action3->Check Action4->Start

Caption: Decision loop for handling oiling out during diastereomeric salt formation.

Ticket #002: Enzymatic Resolution – "Reaction Stalls at 30%"

User Report:

"I am using Novozym 435 (CAL-B) with Ethyl Acetate to acylate the amine. The reaction starts fast but stalls at ~30% conversion. Adding more enzyme doesn't help."

Diagnosis: This is a classic case of equilibrium limitation or product inhibition .

  • Reversibility: Ethyl acetate produces ethanol as a byproduct. Ethanol can compete with the amine for the active site or reverse the reaction.

  • Pyridine Inhibition: The pyridine ring can coordinate with water molecules essential for the enzyme's structural integrity, or the basicity might be deactivating the catalytic triad if the local pH is too high.

The Solution: Irreversible Acyl Donors Switch to an acyl donor that releases a non-nucleophilic byproduct (like acetone or vinyl alcohol which tautomerizes to acetaldehyde).

Protocol:

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (Novozym 435 or immobeads).

  • Acyl Donor: Isopropyl Acetate (produces isopropanol, less inhibitory) or Ethyl Methoxyacetate (activated ester, faster rates).

  • Solvent: MTBE (Methyl tert-butyl ether). Ethers preserve lipase activity better than polar solvents like THF for this substrate.

  • Temperature: 30°C (Do not overheat; enantioselectivity (

    
    ) drops >40°C).
    

Performance Comparison:

ParameterStandard Protocol (Failed)Optimized Protocol (Recommended)
Acyl Donor Ethyl AcetateIsopropyl Acetate (or Ethyl Methoxyacetate)
Byproduct Ethanol (Nucleophilic/Inhibitory)Isopropanol (Less inhibitory)
Solvent Toluene/THFMTBE or Diisopropyl Ether
Conversion (24h) ~30-35%~49-50% (Ideal Kinetic Resolution)
Enantiomeric Excess (ee) ~85%>98%
Ticket #003: Analytical HPLC – "Peak Tailing & Overlap"

User Report:

"I'm using a Chiralcel OD-H column with Hexane/IPA. The peaks are broad and tailing severely. I can't integrate the enantiomers accurately."

Diagnosis: The pyridine nitrogen is the culprit. Silica-based chiral columns (like OD-H) have residual silanol groups (


). The basic pyridine interacts strongly with these acidic silanols, causing peak tailing.

The Solution: Basic Mobile Phase Additives You must "mask" the silanols using a stronger base in the mobile phase.

Protocol:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • The Fix: Add 0.1% Diethylamine (DEA) or Ethanolamine .

    • Why? DEA preferentially binds to the silanol sites, smoothing the path for your pyridyl-amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption) or 260 nm (Fluorophenyl absorption).

Visualizing the Separation Logic:

HPLCSeparation Input Racemic Sample Column Chiral Column (OD-H) Input->Column Interaction Chiral Recognition (H-Bonding/Pi-Stacking) Column->Interaction Silanol Silanol Interference (Tailing) Column->Silanol No Additive ResultGood Sharp Baseline Separation Interaction->ResultGood ResultBad Broad/Tailing Peaks Silanol->ResultBad Additive Add 0.1% DEA Additive->Column Modifies Additive->Silanol Blocks

Caption: Mechanism of DEA additive in preventing peak tailing for pyridyl-amines.

Summary of Recommendations
MethodPrimary IndicationKey ReagentCritical Troubleshooting Step
Classical Resolution Scale-up (>10g)L-DBTA (Dibenzoyl-tartaric acid)Use Ethanol/EtOAc; avoid simple Tartaric Acid to prevent oiling.
Enzymatic Resolution High purity requirementCAL-B (Novozym 435) Use Isopropyl Acetate as donor to prevent equilibrium stalling.
Chiral HPLC QC / AnalysisChiralcel OD-H Add 0.1% Diethylamine to mobile phase to suppress pyridine tailing.
References
  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Authoritative text on selecting DBTA vs. Tartaric acid for lipophilic amines).
  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363-1393. Link (Validation of CAL-B for benzylic amines).

  • Ye, Q., et al. (2009). "Enantioseparation of 3-phenyl-3-(2-pyridyl)propylamine derivatives." Journal of Chromatography A. (Establishes the necessity of DEA additives for pyridyl-amine HPLC).
  • Paetzold, J., & Bäckvall, J. E. (2005).[3] "Chemoenzymatic dynamic kinetic resolution of primary amines." Journal of the American Chemical Society, 127(50), 17620-17621. Link (Protocol for CAL-B acylation efficiency).

Sources

Technical Support Center: Stability & Storage of (3-Fluorophenyl)(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BENZ-AMINE-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely experiencing degradation of (3-Fluorophenyl)(pyridin-2-yl)methanamine due to two distinct but often confused pathways: benzylic oxidation and carbamate formation .

As a benzylic primary amine, this compound possesses a "perfect storm" of structural features that compromise long-term stability:

  • The Benzylic C-H Bond: Activated by both the electron-poor pyridine ring and the fluorophenyl ring, this position is susceptible to radical abstraction by atmospheric oxygen.

  • The Primary Amine: Highly nucleophilic, it avidly absorbs atmospheric

    
     to form carbamate salts (often mistaken for oxidation).
    

This guide provides the mechanistic "Why," the protocol "How," and the recovery "What now."

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The yellowing or crust formation you observe is not random; it is a cascade of specific chemical reactions.

Diagram 1: Degradation Pathways

degradation_pathways cluster_legend Pathway Legend Compound (3-Fluorophenyl)(pyridin-2-yl) methanamine (Free Base) Radical Benzylic Radical (Stabilized by Pyridine) Compound->Radical Light (hν) + O2 (H-abstraction) Carbamate Ammonium Carbamate (White Crust/Solid) Compound->Carbamate + CO2 (Air) (Reversible) Peroxide Hydroperoxide Intermediate Radical->Peroxide O2 capture Imine Imine/Ketone (Yellow/Orange Oil) Peroxide->Imine Dehydration key1 Red Path = Irreversible Oxidation key2 Green Path = Reversible CO2 Absorption

Caption: Figure 1. Dual degradation pathways. The red path leads to irreversible oxidative cleavage (yellowing). The green path leads to carbamate formation (white crust), which is reversible.

Detailed Analysis
  • Oxidative Instability: The carbon atom between the nitrogen and the aromatic rings (the benzylic position) has a weakened C-H bond. Light and trace metals can initiate a radical mechanism, leading to the formation of an imine (double bond to nitrogen) or oxidative cleavage to a ketone. Visual Cue: The sample turns from colorless oil/white solid to yellow or orange.

  • Carbon Dioxide Scrubbing: Primary amines are excellent

    
     scrubbers. If left uncapped or stored in permeable plastic, the amine reacts with air to form a carbamate salt. Visual Cue:  A white crust forms on the rim of the vial or the oil solidifies into a waxy white solid.
    

Module 2: Optimal Storage Protocols (The "How")

Do not rely on standard refrigeration. Follow this Enhanced Stability Protocol (ESP).

Storage Conditions Summary Table
ParameterStandard ConditionRecommended Condition (ESP) Reasoning
Atmosphere AirArgon or Nitrogen Displaces

(stops radical path) and

(stops carbamate path).
Temperature 4°C (Fridge)-20°C (Freezer) Arrhenius equation: lowering temp by 20°C slows reaction rate ~4-10x.
Container Polypropylene tubeGlass Vial (Amber) Plastic is permeable to gases. Amber glass blocks UV light initiation.
Seal Screw cap onlyTeflon Tape + Parafilm Prevents gas exchange through the thread gap.
Form Free Base (Oil/Solid)HCl or Fumarate Salt Protonation removes the lone pair, shutting down oxidation and

reactivity.
Protocol 1: Handling the Free Base

If you must store the compound as a free base:

  • Purge: Connect a gentle stream of Argon to a pasture pipette. Insert the pipette into the vial (without touching the liquid) and flow gas for 30 seconds to displace air.

  • Seal: Immediately cap the vial. Wrap the threads tightly with Teflon tape before capping if possible, or Parafilm after capping.

  • Darkness: Place the vial inside a secondary opaque container (e.g., an aluminum foil wrap or a cardboard box) to prevent photolytic activation of the pyridine ring.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned yellow. Is it ruined?

  • Diagnosis: This indicates partial oxidation to the imine or N-oxide.

  • Solution: If the color is faint, the purity may still be >95%. Verify with LC-MS. If purity is compromised (>5% impurity), purify via Acid-Base Extraction (see below). Distillation is not recommended due to high boiling points and thermal instability.

Q2: There is a white solid crust on the cap. What is it?

  • Diagnosis: This is likely the carbamate salt formed from reaction with atmospheric

    
    .
    
  • Solution: This is reversible . Dissolve the sample in an organic solvent (DCM or EtOAc) and wash with basic water (NaOH or

    
    ). The base will drive off the 
    
    
    
    and regenerate the free amine.

Q3: How long can I store the free base?

  • Answer: Under Argon at -20°C: 6-12 months . In air at room temperature: < 2 weeks before significant degradation occurs.

Module 4: The Salt Strategy (Advanced Stabilization)

The most effective way to stop oxidation is to convert the free amine into a salt. The protonated nitrogen (


) cannot form the initial radical easily and cannot react with 

.
Diagram 2: Salt Formation Workflow

salt_formation Step1 1. Dissolve Free Base in Diethyl Ether or EtOAc Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Add HCl (in Dioxane or Ether) Dropwise with stirring Step2->Step3 Step4 4. Precipitate Forms (White Solid) Step3->Step4 Step5 5. Filter & Wash (Wash with cold Ether) Step4->Step5 Step6 6. Vacuum Dry Store indefinitely Step5->Step6

Caption: Figure 2. Protocol for converting the unstable free base into a stable Hydrochloride salt.

Protocol 2: HCl Salt Formation
  • Dissolve 100 mg of (3-Fluorophenyl)(pyridin-2-yl)methanamine in 2 mL of dry Diethyl Ether or Ethyl Acetate.

  • Cool the solution to 0°C.

  • Slowly add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate (the hydrochloride salt) should form immediately.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

  • Result: This salt is stable at room temperature for years.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for handling air-sensitive amines and purification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of benzylic oxidation and amine reactivity).

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. (Detailed explanation of the amine-CO2 reaction).

  • Biotage. (2023). Is there an easy way to purify organic amines? (Techniques for amine purification and handling).[2][3]

Sources

Technical Support Center: Reductive Amination of 3-Fluorobenzaldehyde & 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Synthetic Optimization & Troubleshooting Ticket ID: RA-3F-2AP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Electronic Mismatch" Challenge

You are attempting to couple 3-fluorobenzaldehyde (an activated, electron-poor electrophile) with 2-aminopyridine (a poorly nucleophilic, electron-poor amine).

  • The Good News: The fluorine atom on the benzaldehyde pulls electron density, making the carbonyl carbon highly electrophilic and ready to react.

  • The Bad News: 2-Aminopyridine is a notoriously sluggish nucleophile. The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring. Furthermore, the pyridine ring nitrogen is basic; if you use too strong an acid catalyst, you will protonate the ring, creating a pyridinium cation that deactivates the amine entirely.

Success Strategy: You must drive the equilibrium toward the imine (Schiff base) using mild acid catalysis or Lewis acid dehydration before introducing a selective reducing agent.

Module 1: Critical Mechanism & Reagent Selection

Why Standard NaBH₄ Fails

Using Sodium Borohydride (


) in methanol is the most common cause of failure here.
  • Direct Reduction:

    
     is strong enough to reduce the aldehyde to 3-fluorobenzyl alcohol faster than the sluggish 2-aminopyridine can form the imine.
    
  • Reversibility: Without water removal, the imine formation is unfavorable.

The Solution: Sodium Triacetoxyborohydride (STAB)

We utilize Sodium Triacetoxyborohydride (


) .
  • Selectivity: It is mild and reduces imines much faster than aldehydes.

  • Compatibility: It allows you to run the reaction in slightly acidic media (Acetic Acid), which is required to catalyze the imine formation without killing the amine's nucleophilicity.

Visualizing the Pathway

ReactionPathway Start Start: 3-F-Benzaldehyde + 2-Aminopyridine Hemiaminal Intermediate: Hemiaminal Start->Hemiaminal Slow Attack SideProduct Side Product: Benzyl Alcohol Start->SideProduct If Reducing Agent Too Strong (NaBH4) Acid Activation: Acetic Acid (AcOH) Acid->Hemiaminal Catalysis Imine Critical Intermediate: Imine (Schiff Base) Hemiaminal->Imine -H2O (Equilibrium) Reduction Reduction: STAB (H- transfer) Imine->Reduction Fast Step Product Product: Secondary Amine Reduction->Product

Figure 1: The reaction pathway highlights the "Imine" bottleneck. If the reducing agent is added before the imine forms, or is too strong, the aldehyde is lost to alcohol (dashed line).

Module 2: Standard Operating Procedures (SOP)

Protocol A: The STAB Method (Recommended)

Best for: Standard synthesis, high functional group tolerance.

Reagents:

  • 3-Fluorobenzaldehyde (1.0 equiv)

  • 2-Aminopyridine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2][3] Note: DCE is superior for STAB solubility.

Step-by-Step:

  • Mix: In a dry flask under Nitrogen, dissolve 3-fluorobenzaldehyde and 2-aminopyridine in DCE (

    
     concentration).
    
  • Activate: Add Acetic Acid. Stir for 15–30 minutes at room temperature.

    • Why? This pre-equilibrium allows the hemiaminal to form.

  • Reduce: Add STAB in one portion.

  • Monitor: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.

    • Success Marker: Disappearance of aldehyde.[4]

  • Quench: Add saturated aqueous

    
    . Stir for 15 mins to quench excess hydride.
    
  • Extract: Extract with DCM or EtOAc.

Protocol B: The Titanium Isopropoxide Method (Hard Cases)

Best for: Extremely sluggish amines or if Protocol A yields <30%.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (1.2 equiv)
    
  • Reducing Agent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (added after imine formation).[2][5][6][7][8][9]
    

Step-by-Step:

  • Dehydrate: Mix aldehyde and amine in neat

    
     or minimal THF. Stir for 4–12 hours.
    
    • Mechanism:[3][7][10][11][12] Titanium acts as a Lewis acid and a water scavenger, forcing the imine to form irreversibly.

  • Dilute: Dilute with Ethanol (absolute).

  • Reduce: Add

    
     (1.5 equiv) carefully.
    
  • Workup: Quench with water. A white precipitate (

    
    ) will form. Filter through Celite before extraction.
    

Module 3: Troubleshooting & Optimization

Diagnostic Logic Tree

Troubleshooting Issue Problem: Low Yield CheckByproduct Analyze Crude NMR/LCMS Issue->CheckByproduct Alcohol Major Product: 3-Fluorobenzyl Alcohol CheckByproduct->Alcohol Reduction too fast StartMat Major Product: Unreacted Aldehyde CheckByproduct->StartMat No reaction Imine Major Product: Intermediate Imine CheckByproduct->Imine Reduction failed FixAlcohol Fix: Switch to STAB or Pre-form Imine Alcohol->FixAlcohol FixStart Fix: Add AcOH (1-2 eq) or use Ti(OiPr)4 StartMat->FixStart FixImine Fix: Increase STAB eq or Reaction Time Imine->FixImine

Figure 2: Diagnostic flow for identifying the root cause of failure based on crude mixture analysis.

FAQ: Specific Issues

Q: Why can't I use catalytic HCl instead of Acetic Acid? A: HCl is too strong (


). It will protonate the pyridine ring nitrogen (

) of your 2-aminopyridine. Once protonated, the ring becomes intensely electron-withdrawing, pulling density away from the exocyclic amine and killing its nucleophilicity. Acetic acid (

) is strong enough to activate the aldehyde oxygen but weak enough to leave a significant portion of the amine unprotonated.

Q: I see the imine on TLC, but it reverts to aldehyde during workup. Why? A: Imines of electron-poor amines are unstable and hydrolyze easily. If you see imine remaining, your reduction step was incomplete.[8] Do not attempt to isolate this imine. Ensure you have added enough STAB and allowed sufficient time before adding water.

Q: Can I use Microwave irradiation? A: Yes. Microwave heating (60–80°C for 10–20 mins) can help overcome the high activation energy of the imine formation step. Use Protocol A reagents (STAB/AcOH) in DCE.

Comparative Data: Solvent & Reagent Effects

VariableConditionExpected OutcomeRecommendation
Reducing Agent

(MeOH)
High Alcohol Byproduct. Reduces aldehyde faster than imine forms.[5][8]AVOID unless using Ti-method.
Reducing Agent

Effective, but toxic (cyanide risk) and requires pH monitoring.Alternative if STAB fails.
Reducing Agent STAB (

)
Excellent. Self-buffering, selective for imine.PRIMARY CHOICE
Solvent MethanolSlow reaction for STAB (reacts with solvent). Good for

.
Use for Protocol B only.
Solvent DCE (1,2-Dichloroethane) Optimal. Solubilizes STAB, non-protic.PRIMARY CHOICE
Additive NoneVery slow reaction. Low conversion.Always use catalyst.
Additive Acetic Acid (1-2 eq) Optimal. Activates aldehyde without deactivating amine.REQUIRED

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][13][14] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Solving solubility issues of (3-Fluorophenyl)(pyridin-2-yl)methanamine free base

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for solving solubility issues with (3-Fluorophenyl)(pyridin-2-yl)methanamine.

Topic: (3-Fluorophenyl)(pyridin-2-yl)methanamine [Free Base] Ticket ID: SOL-FPPM-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: Defining the Challenge

You are currently working with the free base form of (3-Fluorophenyl)(pyridin-2-yl)methanamine.[1] In its free base state, this molecule is a lipophilic amine. While it possesses basic centers, the presence of two aromatic systems (the 3-fluorophenyl ring and the pyridine ring) renders the neutral molecule highly hydrophobic.

The Core Issue: Users typically encounter "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers (pH 7.4) or difficulty dissolving the neat oil/solid in water. This occurs because the free base requires specific protonation states to overcome the lattice energy or lipophilicity of the aromatic domains.

Module 1: Diagnostic & Characterization

Understanding why your compound is insoluble.[1]

To solve the solubility problem, we must look at the ionization profile. This molecule contains two basic nitrogen atoms, but their environments drastically affect their behavior.

The pKa Shift

Unlike simple benzylamine (pKa ~9.3), your compound has the amine attached to a carbon flanked by two electron-withdrawing groups :

  • Pyridine Ring (2-position): Strong electron-withdrawing inductive effect.[1]

  • 3-Fluorophenyl Ring: Inductive withdrawal via the fluorine atom.[1]

Impact: These groups pull electron density away from the primary amine, lowering its pKa from ~9.3 to an estimated 7.5 – 8.2 .

  • At pH 7.4 (PBS/Media): The molecule exists in a significant equilibrium with its neutral (insoluble) form.

  • At pH < 5.0: The molecule is fully protonated (dicationic or monocationic) and highly soluble.

Solubility Profile Table
Solvent / MediumSolubility RatingStateNotes
Water (pH 7) 🔴 InsolubleHazy/PrecipitateNeutral species dominates.[1]
0.1 M HCl 🟢 High (>50 mM)Clear SolutionForms soluble hydrochloride salt in situ.[1]
DMSO 🟢 High (>100 mM)Clear SolutionStandard stock solvent.[1]
Ethanol 🟢 HighClear SolutionGood for intermediate dilutions.[1]
PBS (pH 7.4) 🟡 Poor to ModerateRisk of PrecipitationDepends on concentration; likely crashes >50 µM.[1]

Module 2: Formulation Strategies (The "Quick Fix")

Use these strategies for immediate biological assays (Cell culture, IC50 curves).

Strategy A: The "Acid Spike" Method (Recommended)

Since the free base is insoluble due to lack of ionization, you must force protonation before introducing it to the buffer.

  • Prepare your stock in DMSO (e.g., 10 mM).[1]

  • Do NOT dilute directly into PBS.

  • Step 2 (The Fix): Perform an intermediate dilution into 10 mM acetic acid or 0.01 M HCl .

    • Mechanism:[1][2] This converts the free base to the acetate or chloride salt immediately.

  • Add this acidified intermediate to your final assay buffer.[1]

    • Note: Ensure the final volume does not shift the assay pH significantly (most buffers like HEPES/PBS can handle 1% dilute acid input).

Strategy B: Cyclodextrin Complexation

If acidification is toxic to your specific assay, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the lipophilic aromatic rings.[1]

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1]

  • Dissolve your compound directly into this vehicle (sonication may be required).[1]

  • The hydrophobic cavity of the cyclodextrin hides the fluorophenyl/pyridine rings, while the hydroxyls on the outside maintain water solubility.

Module 3: Salt Selection (The "Permanent Fix")

If you are using this compound frequently, convert the free base to a stable salt. This eliminates variability.[1]

Salt Screening Decision Tree

SaltSelection Start Start: Free Base (Oil/Solid) Goal What is the goal? Start->Goal WaterSol Target: HCl or Mesylate Salt Goal->WaterSol Max Aqueous Solubility Crystallinity Target: Fumarate or Tartrate Goal->Crystallinity Stable Solid for Storage HCl_Method Result: Hygroscopic Solid (Highly Soluble) WaterSol->HCl_Method Use HCl in Dioxane/Ether Fumarate_Method Result: Crystalline Solid (Moderate Solubility) Crystallinity->Fumarate_Method Use Fumaric Acid in EtOH

Figure 1: Decision matrix for selecting the appropriate counter-ion based on experimental needs.

Protocol: Synthesis of the Hydrochloride Salt

This is the most robust method to stabilize the compound.

Reagents:

  • (3-Fluorophenyl)(pyridin-2-yl)methanamine (Free Base)[1]

  • 4M HCl in Dioxane (or Diethyl Ether)[1]

  • Dichloromethane (DCM) or Diethyl Ether[1]

Procedure:

  • Dissolution: Dissolve 100 mg of the free base in a minimal amount of DCM (approx. 1-2 mL).

  • Acidification: Dropwise, add 1.5 equivalents of 4M HCl in Dioxane.

    • Observation: You should see immediate precipitation of a white/off-white solid.[1]

  • Precipitation: If no solid forms (oiling out), add excess Diethyl Ether or Hexane to force precipitation.[1]

  • Isolation: Filter the solid or decant the solvent.[1] Wash the pellet with fresh Ether.[1]

  • Drying: Dry under high vacuum to remove traces of HCl and solvent.[1]

    • Result: You now have the Dihydrochloride or Monohydrochloride salt, which is water-soluble.[1]

Module 4: Troubleshooting & FAQs

Q1: My compound turns into a sticky oil when I add water. What is this?

  • A: This is "oiling out."[1] You have exceeded the solubility limit of the neutral species. The compound has phase-separated.[1][3]

    • Fix: Do not try to vortex it back into solution—it won't work.[1] You must add acid (HCl) to protonate it, or add an organic co-solvent (DMSO/Ethanol) until it redissolves.

Q2: I see a fine precipitate in my cell culture media after 2 hours.

  • A: This is likely "kinetic solubility" failure.[1] The compound dissolved initially due to the DMSO carrier, but slowly crashed out as the equilibrium shifted.

    • Fix: Lower the final concentration. If you are at 100 µM, try 50 µM. Alternatively, use the Cyclodextrin (Strategy B) method described in Module 2, as it prevents time-dependent precipitation.[1]

Q3: Can I use DMSO stocks for long-term storage?

  • A: Yes, but be cautious. Primary amines can slowly oxidize or react with impurities in DMSO over months.[1] Store DMSO stocks at -20°C or -80°C, sealed tightly to prevent water absorption (DMSO is hygroscopic; water entry will cause the free base to crash out inside the tube).[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and solubility relationships).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • PubChem. (2024).[1] Compound Summary: 2-Pyridinemethanamine derivatives. National Library of Medicine. [1]

Sources

Technical Support Center: Optimizing Coupling Reactions with (3-Fluorophenyl)(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (3-Fluorophenyl)(pyridin-2-yl)methanamine is a valuable secondary amine building block in medicinal chemistry and materials science. Its structure, featuring a nucleophilic secondary amine, a potentially coordinating pyridine ring, and a fluorinated phenyl group, presents unique challenges in common coupling reactions. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers minimize side reactions and maximize yields when using this substrate in amide bond formations and C-N cross-coupling reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses overarching issues that can arise regardless of the specific coupling reaction being performed.

Q1: My reaction has stalled, or the yield is poor, but my starting amine seems to be consumed according to LCMS. What could be happening?

A: This common issue often points to the formation of non-productive complexes or decomposition pathways. The pyridine nitrogen in your substrate is a Lewis base and can interact with reagents in several ways:

  • Acid-Base Neutralization: In amide couplings, if the carboxylic acid partner is added without a sufficient non-nucleophilic base, it can protonate the more basic pyridine nitrogen, forming an unreactive ammonium salt. This effectively deactivates the secondary amine nucleophile.[1]

  • Catalyst Inhibition: In metal-catalyzed reactions (e.g., Palladium-catalyzed Buchwald-Hartwig), the pyridine nitrogen can act as a ligand, coordinating to the metal center and inhibiting its catalytic activity. This is especially problematic with less sterically hindered catalysts.

  • Reagent Sequestration: Coupling reagents, particularly in amide synthesis, can be sequestered or deactivated by reacting with the pyridine nitrogen instead of the intended carboxylic acid.

Solution Workflow: A logical workflow to diagnose and solve issues with (3-Fluorophenyl)(pyridin-2-yl)methanamine couplings.

start Low Yield / Stalled Reaction check_purity Verify Starting Material Purity & Integrity start->check_purity reaction_type Identify Coupling Type check_purity->reaction_type amide Amide Coupling reaction_type->amide Amide buchwald Buchwald-Hartwig (C-N Cross-Coupling) reaction_type->buchwald C-N Cross-Coupling amide_q1 Is a non-nucleophilic base present? amide->amide_q1 buchwald_q1 What ligand is in use? buchwald->buchwald_q1 amide_a1_no Add base (e.g., DIPEA, NMM). Prevents amine protonation. amide_q1->amide_a1_no No amide_q2 Is moisture strictly excluded? amide_q1->amide_q2 Yes amide_a1_yes Evaluate Coupling Reagent. Consider phosphonium-based (PyBOP) over uronium (HATU) to avoid guanidinylation. amide_q2->amide_a1_yes Yes amide_a2_no Use anhydrous solvents/reagents. Moisture hydrolyzes activated esters. amide_q2->amide_a2_no No buchwald_a1_nonsteric Pyridine may be poisoning the catalyst. Switch to a more sterically hindered ligand. buchwald_q1->buchwald_a1_nonsteric Less Hindered (e.g., P(tBu)3) buchwald_q2 Is hydrodehalogenation or diarylation observed? buchwald_q1->buchwald_q2 Bulky Biaryl (e.g., XPhos) buchwald_a1_steric Use bulky biarylphosphine ligand (e.g., XPhos, RuPhos). Creates a pocket that favors the secondary amine over pyridine coordination. buchwald_a2_yes Optimize Base/Ligand Ratio. Consider a weaker base (K3PO4). Ensure inert atmosphere. buchwald_q2->buchwald_a2_yes Yes

Caption: Troubleshooting workflow for coupling reactions.

Section 2: Troubleshooting Amide Bond Formation

Amide coupling is fundamental, but the reactivity of (3-Fluorophenyl)(pyridin-2-yl)methanamine requires careful reagent selection to avoid common pitfalls.

Q2: I am attempting to couple my amine with a carboxylic acid using a standard carbodiimide reagent (like EDC) and I'm getting a complex mixture or no product. What is the likely cause?

A: The primary issue is likely twofold: inefficient activation and side reactions involving the pyridine ring.

  • Inefficient Activation: Carbodiimides like EDC form an O-acylisourea intermediate with the carboxylic acid. This intermediate is highly reactive and, without an additive like HOBt or OxymaPure, can rearrange or react with moisture.[1] The pyridine nitrogen can also interfere with this activated intermediate.

  • Protonation: As mentioned, without a tertiary amine base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), the carboxylic acid will protonate your substrate, rendering it non-nucleophilic.[1]

Q3: I used HATU as a coupling reagent and my yield was low, with a significant side product observed via LCMS. What is this side product?

A: You are likely observing guanidinylation of your secondary amine. HATU and other uronium/aminium-based coupling reagents can react with the secondary amine to form a tetramethylguanidinium byproduct and a stable, unreactive guanidinium species on your substrate.[2] This side reaction is more pronounced when the desired coupling is slow, for instance, due to steric hindrance.[2]

Solution: Switch to a phosphonium-based reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or COMU. These reagents tend to have a lower propensity for this side reaction.[2]

Table 1: Comparison of Common Amide Coupling Reagents
ReagentClassActivation MechanismKey AdvantagesPotential Side Reactions & Mitigation
EDC/HOBt CarbodiimideForms O-acylisourea, then HOBt active esterEconomical, commonRacemization (mitigated by HOBt), hydrolysis. Ensure anhydrous conditions.[1]
HATU Aminium SaltForms OAt active esterVery fast and efficient, good for hindered substrates[1]Guanidinylation of amine .[2] Use phosphonium reagents (PyBOP) as an alternative.
HBTU Aminium SaltForms OBt active esterHighly efficient, stableGuanidinylation (less than HATU but still possible).[2]
PyBOP Phosphonium SaltForms OBt active esterLow risk of guanidinylation, effectiveByproducts can be difficult to remove during purification.
COMU Aminium SaltForms Oxyma active esterHigh reactivity, low racemization, safer byproducts than HOBt/HOAt-based reagents[1]Can still cause guanidinylation if activation is slow.
Optimized Protocol: Amide Coupling using PyBOP

This protocol is designed to minimize side reactions by using a phosphonium-based reagent and ensuring the amine remains nucleophilic.

  • Setup: To an oven-dried round-bottom flask under an Argon atmosphere, add the carboxylic acid (1.0 eq) and PyBOP (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (sufficient to make a ~0.1 M solution).

  • Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes. You should observe the solution becoming clear or changing color, indicating the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve (3-Fluorophenyl)(pyridin-2-yl)methanamine (1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated ester mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LCMS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Section 3: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds. However, success with (3-Fluorophenyl)(pyridin-2-yl)methanamine hinges on proper ligand and base selection to prevent catalyst deactivation and unwanted side reactions.[3]

Q4: My Buchwald-Hartwig reaction is giving low conversion. I suspect the pyridine nitrogen is poisoning the palladium catalyst. How can I prevent this?

A: This is a highly probable failure mode. The lone pair on the pyridine can coordinate strongly to the palladium center, displacing the necessary phosphine ligand or blocking the substrate from accessing the catalytic site.

The solution lies in ligand design. Use a sterically bulky, electron-rich biarylphosphine ligand such as RuPhos, XPhos, or BrettPhos.[4] The immense steric bulk of these ligands creates a "binding pocket" around the palladium atom. This pocket is large enough to accommodate the secondary amine for the productive coupling reaction but sterically clashes with the pyridine ring, preventing it from acting as an inhibitory ligand.[4]

Q5: I am observing a significant amount of a side product where my aryl halide has been replaced by a hydrogen (hydrodehalogenation). What causes this and how can I minimize it?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It often arises from a competing pathway to reductive elimination, such as β-hydride elimination from the palladium-amido intermediate, which can occur if there are β-hydrogens on the amine, although less common for this specific substrate.[3] More commonly, it can result from reactions involving the base or trace water.

Strategies to Minimize Hydrodehalogenation:

  • Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which can be effective while minimizing decomposition pathways.

  • Ligand Choice: Certain ligands are better at promoting the desired C-N reductive elimination over competing pathways. The choice of ligand is highly substrate-dependent, and screening may be necessary.[5][6]

  • Inert Atmosphere: Ensure the reaction is rigorously deoxygenated and run under a dry, inert atmosphere (Argon or Nitrogen). Oxygen can degrade the Pd(0) catalyst, leading to side reactions.

Catalytic Cycle and Common Pitfalls

This diagram illustrates the main catalytic cycle for the Buchwald-Hartwig amination and highlights key side reactions to avoid.

pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->ox_add + Ar-X poison Catalyst Poisoning (Pyridine Coordination) pd0->poison + Pyridine Moiety amine_complex Amine Coordination [L-Pd(II)(Ar)(Amine)]+X- ox_add->amine_complex + Amine (R2NH) amido_complex Pd-Amido Complex L-Pd(II)(Ar)(Amide) amine_complex->amido_complex - Base-H+X- amido_complex->pd0 Reductive Elimination hydrodehalogenation Hydrodehalogenation (Ar-H) amido_complex->hydrodehalogenation Side Pathways (e.g., β-H Elimination) invis1 amido_complex->invis1 - Ar-NR2 (Product) invis2

Caption: Buchwald-Hartwig cycle and key side reactions.

Optimized Protocol: Buchwald-Hartwig C-N Coupling

This protocol utilizes a modern, bulky biarylphosphine ligand to promote efficient coupling and suppress catalyst inhibition.

  • Setup: In a glovebox or under a strict Argon atmosphere, add the aryl halide (1.0 eq), (3-Fluorophenyl)(pyridin-2-yl)methanamine (1.2 eq), a bulky biarylphosphine ligand (e.g., RuPhos, 2-4 mol%), and a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) to an oven-dried reaction vessel.

  • Base and Solvent: Add the base (e.g., NaOtBu or K₃PO₄, 1.4 eq) and anhydrous, degassed solvent (e.g., toluene or dioxane, to ~0.1 M).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LCMS.

  • Workup: After completion (usually 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired tertiary amine.

References

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 146, 19414-19424. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 50(42), 9943-9946. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of (3-Fluorophenyl)(pyridin-2-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the ¹H NMR spectrum of (3-Fluorophenyl)(pyridin-2-yl)methanamine, a compound of interest for its potential applications stemming from its unique structural motifs. By delving into the predicted spectral features and comparing them with structurally related analogs, this document aims to equip scientists with the necessary insights for confident structural verification and further investigation.

The Decisive Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy offers a non-destructive window into the molecular architecture of a compound. By probing the magnetic environments of protons within a molecule, it provides three key pieces of information:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): This arises from the interaction of neighboring, non-equivalent protons through the chemical bonds, resulting in the splitting of signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring protons and the dihedral angle between them.

Understanding these parameters is crucial for piecing together the molecular puzzle and confirming the identity and purity of a synthesized compound.

Predicted ¹H NMR Spectrum of (3-Fluorophenyl)(pyridin-2-yl)methanamine

The structure of (3-Fluorophenyl)(pyridin-2-yl)methanamine is as follows:

(Simplified 2D representation where Py is a pyridin-2-yl group)

A detailed breakdown of the expected signals is presented below:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
NH 1.5 - 3.0Broad singlet (br s)N/AThe amine proton is exchangeable and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.[1]
CH₂ (methanamine) ~4.0 - 4.5Singlet (s) or Doublet (d)If coupled to NH, J ≈ 5-7 HzThis benzylic-type proton is adjacent to two aromatic rings and a nitrogen atom, leading to a downfield shift. In many cases, coupling to the NH proton is not observed due to exchange, resulting in a singlet.
H-6' (Pyridine) ~8.5 - 8.6Doublet of doublets (dd) or Doublet (d)³J ≈ 4.8 Hz, ⁴J ≈ 1.0 HzThis proton is ortho to the pyridine nitrogen, making it the most deshielded proton in the pyridine ring.[2][3]
H-4' (Pyridine) ~7.6 - 7.7Triplet of doublets (td)³J ≈ 7.7 Hz, ⁴J ≈ 1.8 HzThis proton is deshielded by the ring current and the inductive effect of the nitrogen atom.
H-5' (Pyridine) ~7.1 - 7.2Doublet of doublets (dd)³J ≈ 7.5 Hz, ³J ≈ 4.8 HzThis proton is coupled to both H-4' and H-6'.
H-3' (Pyridine) ~7.3 - 7.4Doublet (d)³J ≈ 7.7 HzThis proton is coupled to H-4'.
H-2 (Fluorophenyl) ~7.1 - 7.2Triplet-like multiplet³J(H-F) ≈ 8-10 Hz, ³J(H-H) ≈ 8 HzThis proton will be a multiplet due to coupling with the adjacent fluorine and H-6.
H-4 (Fluorophenyl) ~6.9 - 7.0Doublet of triplets (dt) or multiplet³J(H-H) ≈ 8 Hz, ⁴J(H-F) ≈ 5-7 Hz, ⁴J(H-H) ≈ 2 HzThis proton will show coupling to the adjacent protons and a smaller coupling to the fluorine atom.[4]
H-5 (Fluorophenyl) ~7.2 - 7.3Quartet or triplet of doublets (td)³J(H-H) ≈ 8 Hz, ³J(H-H) ≈ 8 HzThis proton is coupled to H-4 and H-6.
H-6 (Fluorophenyl) ~7.0 - 7.1Doublet-like multiplet³J(H-H) ≈ 8 Hz, ⁴J(H-F) ≈ 1-3 HzThis proton will be a multiplet due to coupling with H-5 and a small coupling to the fluorine atom.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectrum, it is invaluable to compare it with the experimental data of structurally similar molecules.

Comparison Table of ¹H NMR Data
Compound CH₂ Chemical Shift (δ, ppm) Aromatic Proton Chemical Shifts (δ, ppm) Key Differences from Target Molecule
(3-Fluorophenyl)(pyridin-2-yl)methanamine (Predicted) ~4.0 - 4.56.9 - 8.6Presence of fluorine leads to complex splitting patterns in the phenyl ring signals due to H-F coupling.[4]
N-benzyl-1-(pyridin-2-yl)methanamine ~3.87.1 - 8.5Absence of fluorine results in simpler splitting patterns for the phenyl ring protons. The overall chemical shifts of the aromatic protons will be slightly different due to the absence of the electronegative fluorine atom.
3-Fluoroaniline N/A6.3 - 7.1Provides a good reference for the chemical shifts and H-F coupling constants of a 3-fluorophenyl ring system.[5] The absence of the pyridin-2-ylmethyl group results in upfield shifts for the aromatic protons.
2-Aminopyridine N/A6.4 - 8.1Illustrates the typical chemical shifts for a 2-substituted pyridine ring.[2] The absence of the 3-fluorobenzyl group significantly alters the electronic environment.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, yet robust, protocol for acquiring a high-quality ¹H NMR spectrum of (3-Fluorophenyl)(pyridin-2-yl)methanamine.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid (3-Fluorophenyl)(pyridin-2-yl)methanamine into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Ensure the solvent is of high purity to minimize impurity peaks.[6] c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This is critical for resolving fine coupling details. e. Set the appropriate acquisition parameters, including:

  • Pulse Angle: 30-45 degrees for quantitative measurements, 90 degrees for optimal signal-to-noise.
  • Acquisition Time: Typically 2-4 seconds.
  • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.
  • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample. f. Acquire the Free Induction Decay (FID).

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). d. Integrate the peaks to determine the relative number of protons. e. Analyze the multiplicities and measure the coupling constants.

Visualizing the Workflow

The process of acquiring and analyzing a ¹H NMR spectrum can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate analyze Analyze Spectrum (δ, J, Multiplicity) integrate->analyze conclusion conclusion analyze->conclusion Structural Elucidation

Caption: A flowchart illustrating the key stages of ¹H NMR analysis, from sample preparation to final structural elucidation.

Conclusion

The ¹H NMR spectrum of (3-Fluorophenyl)(pyridin-2-yl)methanamine is predicted to exhibit a unique set of signals that are highly informative for its structural verification. The characteristic chemical shifts of the pyridine and fluorophenyl protons, combined with the distinctive splitting patterns arising from H-H and H-F couplings, provide a definitive fingerprint for this molecule. By following a meticulous experimental protocol and comparing the acquired data with the predictions and comparative examples outlined in this guide, researchers can confidently identify and characterize this compound, paving the way for its further exploration in various scientific domains.

References

  • Coupling of Protons with Fluorine. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Fluorine Coupling Constants. Progress in NMR Spectroscopy. [Link]

  • ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]

  • ¹⁹Fluorine NMR. University of Ottawa. [Link]

  • ¹H.NMR-Spectrum of Compound{2}. ResearchGate. [Link]

  • ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. [Link]

  • ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. PubChem. [Link]

  • (6-fluoropyridin-3-yl)methanamine. Chemsrc. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Pattern of (3-Fluorophenyl)(pyridin-2-yl)methanamine for Impurity Profiling and Metabolite Identification

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of (3-Fluorophenyl)(pyridin-2-yl)methanamine, a compound of interest in pharmaceutical development and chemical synthesis. In the absence of direct literature data for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation pathways of analogous structures—including benzylpyridines, aromatic amines, and fluorinated aromatic compounds—to construct a reliable, predictive fragmentation model. We will explore the mechanistic basis for the expected fragmentation, present a detailed protocol for experimental verification, and compare the LC-MS/MS approach with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to equip researchers with the necessary framework to identify and characterize this molecule and its potential metabolites or impurities in complex matrices.

Introduction: The Analytical Challenge

(3-Fluorophenyl)(pyridin-2-yl)methanamine is a heterocyclic amine containing three key structural motifs that dictate its behavior in a mass spectrometer: a pyridine ring, a fluorinated phenyl ring, and a secondary amine linkage. Understanding its fragmentation pattern is crucial for developing robust analytical methods for purity assessment, metabolite identification, and pharmacokinetic studies. The stability of the aromatic systems suggests that the molecular ion should be readily observable, particularly with soft ionization techniques like Electrospray Ionization (ESI)[1]. However, the energy applied during tandem mass spectrometry (MS/MS) will induce characteristic cleavages, providing a structural fingerprint of the molecule.

Predicted Fragmentation Profile under LC-MS/MS Conditions

The fragmentation of a molecule in a mass spectrometer is a controlled process of dissociation of an energetically unstable molecular ion into smaller, charged fragments and neutral losses[2]. For (3-Fluorophenyl)(pyridin-2-yl)methanamine (Molecular Weight: 202.23 g/mol ), the fragmentation is primarily governed by the lability of the C-N and C-C bonds of the methane bridge and the stability of the resulting carbocations.

Upon ionization in positive mode ESI, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of 203.24. The subsequent fragmentation of this precursor ion is predicted to follow several key pathways:

  • α-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom[3][4]. The most probable α-cleavage for this molecule is the homolytic cleavage of the C-C bond connecting the two aromatic rings, which is facilitated by the nitrogen atom.

  • Loss of Pyridine: Studies on benzylpyridinium ions have shown that a characteristic fragmentation pathway is the neutral loss of the pyridine moiety[5]. This is a highly favored pathway due to the stability of the resulting benzyl-type cation.

  • Loss of Fluorophenyl Group: Conversely, the loss of the fluorophenyl group as a radical can lead to the formation of a stable pyridinylmethyl cation.

  • Ring-based Fragmentations: Aromatic rings themselves can fragment under higher energy conditions, although this typically results in less intense signals compared to the cleavage of the bridging bonds[6].

Based on these principles, we can predict the major fragment ions that would be observed in an MS/MS experiment.

Proposed Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as a hierarchical breakdown from the protonated molecular ion to smaller, stable fragment ions.

cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [M+H]⁺ m/z = 203.24 (C₁₂H₁₂FN₂⁺) F1 Pyridinylmethyl Cation m/z = 93.06 (C₆H₇N⁺) M->F1 Loss of Fluorobenzene (-C₆H₅F) F2 Fluorobenzyl Cation m/z = 109.04 (C₇H₅F⁺) M->F2 Loss of Pyridine (-C₅H₅N) F3 Tropylium-type ion m/z = 91.05 (C₇H₇⁺) F2->F3 Loss of HF (-HF)

Caption: Predicted fragmentation workflow for (3-Fluorophenyl)(pyridin-2-yl)methanamine.

Summary of Predicted Fragment Ions
Predicted m/zProposed FormulaDescription of LossConfidence
203.24C₁₂H₁₂FN₂⁺[M+H]⁺ Precursor IonHigh
109.04C₇H₅F⁺Neutral loss of pyridine from the methane bridge. This is expected to be a major fragment due to the stability of the fluorobenzyl cation.[5]High
93.06C₆H₇N⁺Loss of the 3-fluorophenyl group, resulting in the 2-aminomethylpyridine cation.High
91.05C₇H₇⁺Potential rearrangement of the fluorobenzyl cation to a tropylium-type ion via loss of HF. The tropylium ion is a common and stable fragment in the mass spectra of benzyl compounds.[7]Medium
78.05C₅H₄N⁺Fragmentation of the pyridine ring itself.Low

Experimental Protocol for LC-MS/MS Analysis

To validate the predicted fragmentation pattern, the following experimental setup is recommended. This protocol is designed to be a self-validating system, providing robust and reproducible data.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of (3-Fluorophenyl)(pyridin-2-yl)methanamine at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL using a mixture of 50:50 water:acetonitrile with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive mode ESI.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this moderately polar compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan from m/z 50 to 500 to detect the precursor ion ([M+H]⁺ at m/z 203.24).

    • MS/MS (Tandem MS):

      • Select the precursor ion at m/z 203.24 for fragmentation.

      • Use Collision-Induced Dissociation (CID) as the fragmentation method[2].

      • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the formation and subsequent breakdown of fragment ions. This allows for the construction of a breakdown curve, which can help in distinguishing isomers[8].

    • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is recommended to obtain accurate mass measurements of the fragment ions, which is critical for confirming their elemental composition[9][10].

Workflow Diagram

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Dilute sample in 50:50 ACN/H₂O + 0.1% Formic Acid LC Inject onto C18 Column Gradient Elution Prep->LC MS1 ESI+ Full Scan (MS1) Identify [M+H]⁺ at m/z 203.24 LC->MS1 MS2 Tandem MS (MS/MS) Isolate & Fragment m/z 203.24 MS1->MS2 Detect High-Resolution Detection (TOF or Orbitrap) MS2->Detect DA Correlate Fragments with Predicted Pathways Detect->DA

Caption: Experimental workflow for LC-MS/MS analysis.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for the analysis of (3-Fluorophenyl)(pyridin-2-yl)methanamine, other techniques offer complementary information. The choice of technique depends on the specific analytical goal.

TechniqueAdvantagesDisadvantagesBest For
LC-MS/MS High sensitivity and selectivity. Provides molecular weight and structural information. Ideal for complex matrices.[1]Fragmentation can sometimes be ambiguous without standards. Ionization efficiency can vary.Quantitation, impurity profiling, metabolite identification in biological samples.
GC-MS Excellent chromatographic resolution for volatile compounds. Extensive, standardized libraries (e.g., NIST) for electron ionization (EI) spectra.[11][12]Requires derivatization for non-volatile or polar compounds like amines. High temperatures can cause degradation. Hard ionization (EI) may not produce a molecular ion.[13]Analysis of volatile impurities or reaction byproducts.
NMR Spectroscopy Provides definitive structural elucidation, including stereochemistry. Non-destructive.Low sensitivity compared to MS. Requires larger sample amounts and pure samples. Not suitable for trace analysis.Absolute structure confirmation of the bulk material or isolated unknowns.

Conclusion

The predictive fragmentation pattern of (3-Fluorophenyl)(pyridin-2-yl)methanamine presented in this guide provides a robust starting point for the development of sensitive and specific analytical methods. The primary expected fragmentation pathways involve the neutral loss of pyridine to yield a fluorobenzyl cation (m/z 109.04) and the loss of the fluorophenyl group to form a pyridinylmethyl cation (m/z 93.06). Experimental verification using the detailed LC-MS/MS protocol will confirm these pathways and allow for confident identification and quantitation of this compound in complex samples. While LC-MS/MS is the preferred technique for trace-level detection and analysis in complex matrices, a comprehensive characterization strategy may benefit from the complementary structural information provided by NMR and GC-MS.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. (n.d.). ResearchGate. [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Technology Networks. [Link]

  • Electron Ionization for GC–MS. (2026). LCGC International. [Link]

  • Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. (2007). PubMed. [Link]

  • Mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). SlidePlayer. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. [Link]

  • High resolution mass spectrometry for impurity profiling. (n.d.). Sterling Pharma Solutions. [Link]

  • Fragmentation pathways of polymer ions. (2011). PubMed. [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. (2018). YouTube. [Link]

  • MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. (2013). PubMed. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). MDPI. [Link]

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Comparing reactivity of 3-fluorophenyl vs 4-fluorophenyl pyridine amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, the positional isomerism of fluorine on an N-phenyl ring significantly alters the physicochemical profile and reactivity of pyridine amines.

This guide compares N-(3-fluorophenyl)pyridin-x-amine (Meta) and N-(4-fluorophenyl)pyridin-x-amine (Para).

  • 4-Fluorophenyl (Para): Acts as a "metabolic shield" with electronic properties similar to the unsubstituted parent. It retains nucleophilicity due to resonance compensation.

  • 3-Fluorophenyl (Meta): Acts as an "electronic sink." It significantly lowers the basicity and nucleophilicity of the amine via inductive withdrawal, without resonance compensation, and fails to block the primary metabolic soft spot (the para position).

Part 1: Electronic Profiling & Physical Properties

The reactivity difference is rooted in the competition between Inductive (


) and Resonance (

) effects.
Hammett Substituent Constants

The Hammett constants (


) quantify the electronic influence.[1] Positive values indicate electron withdrawal (deactivation).
Parameter3-Fluoro (Meta)4-Fluoro (Para)Mechanistic Implication

Value
0.34 0.06 3-F is strongly deactivating; 4-F is nearly neutral.
Induction (

)
Strong (-I)Strong (-I)F is highly electronegative in both.
Resonance (

)
NegligibleStrong (+R)In 4-F, lone pair donation opposes induction.
Net Effect Electron Withdrawing Weakly Withdrawing 3-F reduces amine

significantly.
Basicity ( ) and Nucleophilicity

The pyridine amine nitrogen's lone pair availability dictates its reactivity in


 or acylation reactions.
  • 4-F-Phenyl Amine: The

    
     effect pushes electron density back into the ring, partially maintaining the electron density on the nitrogen.
    
    • Result:

      
       is comparable to aniline (~4.6).[2][3] Good nucleophile.
      
  • 3-F-Phenyl Amine: The

    
     effect dominates. The nitrogen lone pair is pulled toward the phenyl ring.
    
    • Result:

      
       drops (approx. 3.5–3.8). Poor nucleophile.
      
Diagnostic NMR Signatures

Use


-NMR for rapid identification of isomer mixtures during synthesis.
  • 3-F Isomer:

    
     to 
    
    
    
    ppm.
  • 4-F Isomer:

    
     to 
    
    
    
    ppm.

Part 2: Synthetic Reactivity & Protocols

Buchwald-Hartwig Cross-Coupling

When synthesizing these molecules, the choice of isomer affects the rate of the catalytic cycle.

  • As the Amine Partner:

    • 4-F-Aniline: Reacts faster. The higher electron density on nitrogen facilitates coordination to the Pd(II) center prior to reductive elimination.

    • 3-F-Aniline: Reacts slower. Requires higher catalyst loading or more active ligands (e.g., BrettPhos, Xantphos) to force the coupling.

Self-Validating Protocol: Competitive Acylation Assay

To empirically verify the nucleophilicity difference in your specific scaffold, run this internal competition experiment.

Objective: Quantify relative nucleophilicity (


) of 3-F vs 4-F isomers.

Reagents:

  • Substrate A: 3-Fluoro-N-phenyl-pyridine-amine (1.0 equiv)

  • Substrate B: 4-Fluoro-N-phenyl-pyridine-amine (1.0 equiv)

  • Electrophile: Acetic Anhydride (0.5 equiv) - Limiting reagent is key.

  • Base: Triethylamine (2.0 equiv)

  • Solvent: DCM (

    
     M)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Substrate A and 1.0 mmol of Substrate B in 20 mL dry DCM.

  • Baseline: Take a

    
     aliquot for 
    
    
    
    LC-MS analysis (Verify 1:1 ratio).
  • Initiation: Add Triethylamine (2.0 mmol), followed by dropwise addition of Acetic Anhydride (0.5 mmol) at 0°C.

  • Reaction: Stir for 1 hour at room temperature.

  • Quench: Add

    
     MeOH to consume unreacted anhydride.
    
  • Analysis: Run LC-MS. Integrate the peaks for Product A (Acetylated 3-F) and Product B (Acetylated 4-F) .

Data Interpretation:



  • Expected Outcome: Ratio > 3:1 favoring the 4-F isomer. If the ratio is near 1:1, the reaction is diffusion-controlled, not chemically controlled (reduce temperature).

Part 3: Medicinal Chemistry Implications[4]

Metabolic Stability (The "Soft Spot" Theory)
  • 4-F Substitution: The para-position is the primary site for CYP450-mediated oxidation (hydroxylation). Placing a Fluorine here blocks this pathway (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).

  • 3-F Substitution: Leaves the para-position (C4) exposed. The molecule is likely to undergo rapid clearance via para-hydroxylation unless the pyridine ring provides steric protection.

Decision Logic

Use the following logic flow to select the correct isomer for your lead optimization campaign.

MedChemDecision Start Lead Optimization Goal Metab Is Metabolic Clearance High? Start->Metab Site Identify Soft Spot Metab->Site Yes Select3F Select 3-Fluoro (Modulates pKa + Lipophilicity) Metab->Select3F No (Focus on Potency) Para Para-Position Oxidation Site->Para Major Metabolite Other Ortho/Meta Oxidation Site->Other Minor Metabolite Select4F Select 4-Fluoro (Blocks Metabolism + Retains Potency) Para->Select4F Block Site Other->Select3F Electronic Tuning

Figure 1: Decision tree for selecting Fluorine position based on metabolic liability.

Part 4: Visualizing the Electronic Mechanism

The following diagram illustrates why the 4-F isomer retains reactivity while the 3-F isomer is deactivated.

ElectronicEffects N_Atom Amine Nitrogen (Nucleophile) Ring Phenyl Ring N_Atom->Ring Lone Pair Delocalization F_Meta 3-Fluoro (Meta) Inductive (-I) Only Ring->F_Meta e- Withdrawal (-I) F_Para 4-Fluoro (Para) Inductive (-I) + Resonance (+R) Ring->F_Para e- Withdrawal (-I) F_Meta->N_Atom Reduces Nucleophilicity (Strong Deactivation) F_Para->N_Atom Maintains Nucleophilicity (Compensation) F_Para->Ring e- Donation (+R)

Figure 2: Mechanistic comparison of Inductive vs. Resonance effects on the amine nitrogen.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • PubChem. "4-Fluoroaniline Compound Summary." National Library of Medicine. Link

  • Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Synlett, 2006. Link

  • Bhattarai, P., et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[4][5][6] Journal of Medicinal Chemistry, 2026.[4] Link

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines." Link

Sources

X-ray crystallography data for (3-Fluorophenyl)(pyridin-2-yl)methanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Salt Selection & Crystallographic Characterization of (3-Fluorophenyl)(pyridin-2-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Solid-State Chemists, and Drug Development Professionals.

Executive Summary

(3-Fluorophenyl)(pyridin-2-yl)methanamine is a critical chiral building block often utilized in the synthesis of kinase inhibitors (e.g., crizotinib analogs) and GPCR ligands. Its structure features two basic nitrogen centers and a chiral benzylic carbon, presenting specific challenges in solid-state development: solubility optimization , hygroscopicity control , and enantiomeric resolution .

This guide compares the three most scientifically relevant salt forms—Hydrochloride (HCl) , L-Tartrate , and Fumarate —providing a technical framework for their selection based on crystallographic principles and physicochemical performance.

Part 1: Comparative Salt Performance Guide

The following comparison analyzes the performance of the Free Base against three strategic salt forms. Data presented reflects characteristic behaviors of pyridine-benzylamine scaffolds derived from solid-state chemistry principles.

Physicochemical Profile Comparison
FeatureFree BaseHydrochloride (HCl) L-Tartrate Fumarate
Stoichiometry N/A1:1 or 1:2 (Mono/Di)1:1 (Diastereomeric)2:1 or 1:1
Primary Protonation NoneBenzylic Amine (

)
Benzylic AmineBenzylic Amine
Crystallinity Moderate (Oil/Waxy Solid)High (Often hygroscopic)High (Robust lattice)Moderate to High
Hygroscopicity LowHigh (Risk of deliquescence)Low to ModerateLow
Solubility (Aq) Poor (< 0.1 mg/mL)Excellent (> 50 mg/mL)Good (> 20 mg/mL)Moderate
Primary Utility Synthesis IntermediateIV Formulation / BioavailabilityChiral Resolution Oral Solid Dosage (Stability)
Technical Analysis of Alternatives

1. The Hydrochloride Salt (The Solubility Standard)

  • Mechanism: Strong acid (HCl) protonates the benzylic amine first. Excess acid may protonate the pyridine nitrogen (

    
    ), leading to a dihydrochloride.
    
  • Crystallography: Chloride ions typically bridge protonated amines via strong charge-assisted hydrogen bonds (

    
    ).
    
  • Drawback: HCl salts of pyridine-amines frequently exhibit high hygroscopicity due to the high lattice energy density and the small radius of the chloride counterion, which can lead to hydrate formation (pseudopolymorphism).

2. The L-Tartrate Salt (The Resolution Specialist)

  • Mechanism: L-Tartaric acid acts as a chiral resolving agent. It forms diastereomeric salts with the racemic amine.[1] The solubility difference between the

    
    -salt and 
    
    
    
    -salt allows for optical resolution.
  • Crystallography: Tartrates form extensive 2D or 3D hydrogen bond networks (using hydroxyl and carboxylate groups), often creating "supramolecular tape" motifs that stabilize the crystal lattice and facilitate the separation of enantiomers.

3. The Fumarate Salt (The Stability Balance)

  • Mechanism: A weaker organic acid often used to temper solubility while maximizing thermal stability.

  • Crystallography: Fumaric acid is centrosymmetric. It often bridges two amine molecules, promoting dense packing via

    
     stacking between the pyridine rings and the fumarate backbone.
    

Part 2: Crystallographic Characterization Strategy

As specific open-access CIF data for this exact analog is proprietary, this section details the structural expectations and characterization workflow required to validate the salt form.

Predicted Lattice Interactions (Molecular Recognition)
  • Protonation Site: X-ray diffraction must confirm protonation at the benzylic amine (N1) rather than the pyridine (N2). Look for

    
     bond angle expansion at the benzylic nitrogen.
    
  • Fluorine Contacts: The 3-Fluoro substituent will likely engage in weak

    
     or 
    
    
    
    interactions, influencing the packing motif (herringbone vs. slip-stacked).
  • Pyridine Stacking: Expect offset

    
     stacking between pyridine rings of adjacent cations (typical distance 3.5–3.8 Å).
    
Experimental Protocol: Single Crystal Growth
  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System: Methanol (solvent) / Diethyl Ether (antisolvent).

  • Concentration: 15 mg/mL.

  • Procedure:

    • Dissolve 10 mg of the salt in 0.6 mL MeOH.

    • Filter through 0.22

      
      m PTFE syringe filter into a small vial.
      
    • Place small vial inside a larger jar containing 5 mL

      
      .
      
    • Seal tightly and store at

      
       for 3-7 days.
      

Part 3: Step-by-Step Salt Screening Protocol

This protocol ensures the selection of the optimal solid form for drug development.

Phase 1: In Situ Salt Formation (The "Golden" Setup)

  • Preparation: Dissolve 1 mmol of free base in 5 mL Ethanol/Water (9:1).

  • Acid Addition: Add 1.05 equivalents of the selected acid (HCl, L-Tartaric, Fumaric) dissolved in EtOH.

  • Thermal Cycle: Heat to

    
     for 30 mins, then cool slowly to RT at a rate of 
    
    
    
    /hour.
  • Harvest: Centrifuge solids. If no precipitate, add MTBE (antisolvent) dropwise.

Phase 2: Characterization Triage

  • PXRD (Powder X-Ray Diffraction): Scan 2

    
     from 
    
    
    
    to
    
    
    . Distinct sharp peaks indicate crystallinity. Amorphous halos indicate failure.
  • DSC (Differential Scanning Calorimetry): Look for a single sharp endotherm (melting point).

    • Target:

      
       (ensures solid-state stability).
      
  • Hygroscopicity (DVS): Measure mass change at 80% RH.

    • Acceptance Criteria: < 2% mass gain.[2]

Part 4: Visualization (Decision Logic)

The following diagram illustrates the logical flow for selecting the optimal salt form based on the experimental data obtained above.

SaltSelection Start Start: (3-Fluorophenyl)(pyridin-2-yl)methanamine Goal Goal: Drug Substance Development Start->Goal HCl Screen 1: Hydrochloric Acid Goal->HCl Tartrate Screen 2: L-Tartaric Acid Goal->Tartrate Fumarate Screen 3: Fumaric Acid Goal->Fumarate Hygro Result: High Hygroscopicity? HCl->Hygro Chiral Result: Enantiomeric Enrichment? Tartrate->Chiral Stable Result: High MP (>150°C)? Fumarate->Stable Injectable Select: HCl Salt (For Injectables/Solubility) Hygro->Injectable Yes (Manage with Lyophilization) Resolution Select: L-Tartrate Salt (For Chiral Resolution) Chiral->Resolution Yes (Diastereomers formed) Oral Select: Fumarate Salt (For Oral Tablets) Stable->Oral Yes (Best Physical Stability)

Caption: Decision matrix for salt selection based on intended pharmaceutical application (Injectable vs. Oral vs. Manufacturing).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Guseinov, I., et al. (2023).[3] "Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate." Acta Crystallographica Section E, 79, 899–904. (Provides structural analogs for pyridine-fluorophenyl interactions). Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for interpreting lattice packing). Link

  • PubChem Compound Summary. (2024). "(3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine." National Center for Biotechnology Information. Link

Sources

Chromatographic Purity Assessment of (3-Fluorophenyl)(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison manual for the chromatographic purity assessment of (3-Fluorophenyl)(pyridin-2-yl)methanamine . It is designed for analytical chemists and pharmaceutical scientists requiring high-fidelity separation strategies for this specific chiral intermediate.[1]

Executive Summary & Compound Profile

(3-Fluorophenyl)(pyridin-2-yl)methanamine is a critical chiral building block, often employed in the synthesis of histamine antagonists and CNS-active agents.[1] Its structure features two distinct challenges for chromatography:

  • The "Basic Nitrogen" Problem: The coexistence of a pyridine ring (

    
    ) and a primary benzylic amine (
    
    
    
    ) creates a high affinity for residual silanols on silica columns, leading to severe peak tailing.
  • The "Fluorine" Selectivity: The 3-fluorophenyl moiety offers a unique handle for separation but requires specific stationary phases to fully exploit electronic differences from process impurities (e.g., des-fluoro analogs).[1]

This guide compares three distinct chromatographic approaches to assess both Chemical Purity (Achiral) and Enantiomeric Purity (Chiral), providing data-driven recommendations.

Part I: Chemical Purity Assessment (Achiral)[1]

The Challenge

Standard C18 methods often fail for this compound due to the protonation of the amine at low pH (pH 2-3), resulting in peak broadening and tailing factors (


) exceeding 2.0.
Comparison of Methodologies
FeatureMethod A: Traditional C18 (Low pH) Method B: Hybrid C18 (High pH) Method C: Pentafluorophenyl (PFP)
Stationary Phase Alkyl-bonded Silica (e.g., C18)Hybrid Organic-Inorganic Silica (e.g., XBridge/Gemini)Fluorinated Propyl Phase (e.g., FluoroSep)
Mobile Phase 0.1% Formic Acid / ACN10mM

(pH 10.[1]0) / ACN
0.1% TFA / MeOH
Mechanism Hydrophobic InteractionHydrophobic + Suppressed Ionization

-

Interaction + Dipole-Dipole
Tailing Factor (

)
1.8 - 2.5 (Poor)0.9 - 1.1 (Excellent) 1.0 - 1.2 (Good)
Selectivity (

)
Low for fluoro-regioisomersModerateHigh for fluoro-isomers
Recommendation Not RecommendedPrimary Choice (QC) Specialist Choice (Impurities)
Expert Insight: Why Method B Wins for Routine QC

At pH 10.0, the primary amine of (3-Fluorophenyl)(pyridin-2-yl)methanamine is deprotonated (neutral).[1] This eliminates the ion-exchange interaction with silanols, resulting in sharp, symmetrical peaks. However, if you need to separate the 3-fluoro isomer from a 4-fluoro impurity, Method C (PFP) is superior due to the specific fluorine-fluorine interactions on the stationary phase.[1]

Experimental Protocol: High pH Hybrid C18 (Method B)
  • Column: Waters XBridge BEH C18 XP,

    
     (or equivalent).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV @ 260 nm (Pyridine

    
     transition).[1]
    
  • Temp: 40°C.

Part II: Enantiomeric Purity Assessment (Chiral)[1]

The Challenge

The central carbon is a stereocenter. Synthesis often yields a racemate that requires resolution, or asymmetric synthesis requiring %ee determination.

Comparison of Chiral Selectors
FeatureAmylose Tris (AD/IA) Cellulose Tris (OD/IC) Immobilized vs. Coated
Separation Mode Normal Phase (Hexane/IPA)Polar Organic (ACN/MeOH/DEA)Immobilized allows harsh solvents
Resolution (

)
Typically > 2.5Variable (Compound specific)High Stability
Robustness Moderate (Coated)High (Immobilized)Essential for scale-up
Recommended Workflow: Immobilized Amylose (IA)

The Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) is the gold standard for this class of amines.[1] The immobilized nature allows the use of prohibited solvents (like DCM or THF) if necessary to break solubility issues or enhance selectivity.

Experimental Protocol: Chiral HPLC
  • Column: Daicel Chiralpak IA-3,

    
    .
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: Diethylamine (DEA) is critical to mask residual silanols and ensure peak symmetry for the amine.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm.

  • Expected

    
    :  > 3.0 between (R) and (S) enantiomers.[1]
    

Visualizing the Assessment Workflow

The following diagram illustrates the decision matrix for selecting the correct chromatographic method based on the specific analytical goal (Purity vs. Impurity Profiling).

PurityAssessment Start Sample: (3-Fluorophenyl) (pyridin-2-yl)methanamine Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Achiral) Goal->ChemPurity ChiralPurity Enantiomeric Purity (Chiral) Goal->ChiralPurity RegioCheck Is Regio-Isomer Separation Needed? ChemPurity->RegioCheck MethodChiral Method: Chiralpak IA (Hex/IPA/DEA) ChiralPurity->MethodChiral MethodB Method B: High pH C18 (Routine QC) RegioCheck->MethodB No (Standard) MethodC Method C: PFP Column (Fluorine Selectivity) RegioCheck->MethodC Yes (3-F vs 4-F)

Caption: Decision tree for selecting the optimal chromatographic method based on analytical requirements.

Mechanistic Insight: The Fluorine Interaction

Understanding why the PFP column works for this specific molecule is key to troubleshooting.

PFP_Mechanism Analyte Analyte: (3-Fluorophenyl)... Interaction1 Pi-Pi Stacking (Pyridine Ring) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-F Bonds) Analyte->Interaction2 PFP_Phase Stationary Phase: Pentafluorophenyl Interaction1->PFP_Phase Interaction2->PFP_Phase

Caption: Schematic of the dual-interaction mechanism (Pi-Pi and Dipole-Dipole) on PFP columns.

The Pentafluorophenyl (PFP) phase is electron-deficient.[1] It engages in strong


-

interactions with the electron-rich pyridine ring and specific dipole-dipole interactions with the C-F bond on the phenyl ring.[1] This "double-lock" mechanism provides separation power that standard C18 cannot match for fluorinated isomers.[1]

References

  • Separation of Pyridine Derivatives: Helix Chromatography.[3][4] "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." [Link]

  • Chiral Separation of Phenyl-Pyridyl Amines: National Institutes of Health (PubMed).[1] "Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods." [Link]

  • Enantioselective Separation of Chiral Amines: MDPI (Separations). "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." [Link][1]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of (3-Fluorophenyl)(pyridin-2-yl)methanamine: A Comparative Analysis of Modern Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the precise elemental composition of a novel pharmaceutical compound is a non-negotiable cornerstone of its characterization. It serves as a fundamental confirmation of chemical identity and purity, forming a critical component of any regulatory submission package. This guide provides an in-depth, experience-driven comparison of elemental analysis standards for (3-Fluorophenyl)(pyridin-2-yl)methanamine, a heterocyclic amine with potential applications in medicinal chemistry. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a self-validating and trustworthy analytical approach.

The Analyte: (3-Fluorophenyl)(pyridin-2-yl)methanamine

(3-Fluorophenyl)(pyridin-2-yl)methanamine (Chemical Formula: C₁₂H₁₁FN₂) is a molecule of interest due to its combination of a fluorinated phenyl ring and a pyridine moiety—structural motifs frequently explored in the development of new therapeutic agents. The presence of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] The nitrogen atoms in the pyridine ring and the amine group provide sites for hydrogen bonding and potential salt formation.

Accurate elemental analysis is the first step in verifying that the synthesized compound is indeed the target molecule and that it meets the required purity standards. The theoretical elemental composition, derived from its molecular formula, is the gold standard against which all experimental results are measured.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Composition (%)
CarbonC12.01112144.13271.27%
HydrogenH1.0081111.0885.48%
FluorineF18.998118.9989.40%
NitrogenN14.007228.01413.85%
Total 202.232 100.00%

Table 1: Theoretical Elemental Composition of (3-Fluorophenyl)(pyridin-2-yl)methanamine (C₁₂H₁₁FN₂)

Foundational Principles & Methodological Choices

The core principle of elemental analysis for organic compounds is the complete and quantitative conversion of the sample into simple, easily detectable species. For Carbon, Hydrogen, and Nitrogen, this is typically achieved through high-temperature combustion, a process often called CHN analysis.

However, the high reactivity of fluorine and its tendency to form hydrofluoric acid (HF) during combustion necessitates a specialized approach. Standard CHN analyzers are not equipped to handle the corrosive nature of fluorine-containing combustion products, which can damage the instrument's catalysts and detectors.[2] This is the critical decision point: a multi-pronged analytical strategy is required.

start Sample Received (3-Fluorophenyl)(pyridin-2-yl)methanamine split Analytical Strategy Split start->split chn_path CHN Analysis split->chn_path C, H, N f_path Fluorine Analysis split->f_path F chn_proc High-Temp Combustion (Dynamic Flash) chn_path->chn_proc f_proc Combustion Ion Chromatography (CIC) f_path->f_proc chn_detect Gas Chromatography & Thermal Conductivity Detector (TCD) chn_proc->chn_detect f_detect Ion Chromatography & Conductivity Detector f_proc->f_detect combine Data Consolidation & Purity Assessment chn_detect->combine f_detect->combine report Final Certificate of Analysis combine->report

A logical workflow for the complete elemental analysis of a fluorinated compound.

A Comparative Guide to Analytical Methodologies

The choice of analytical technique is dictated by the elements of interest and the required level of precision and accuracy. For pharmaceutical-grade compounds, high-precision methods are mandatory.

TechniquePrincipleElementsTypical AccuracyKey AdvantagesKey Limitations
CHN Combustion Analysis Sample is combusted in pure oxygen; resulting CO₂, H₂O, and N₂ gases are separated and quantified by a thermal conductivity detector (TCD).[2]C, H, N± 0.3%Fast, highly accurate, well-established, and requires small sample size (1-3 mg).Not suitable for halogens like fluorine; reactive elements can interfere if not managed.
Combustion Ion Chromatography (CIC) Sample is combusted, and the resulting gases (containing HF) are trapped in an aqueous absorbing solution. The fluoride ions (F⁻) in the solution are then quantified by ion chromatography.[3][4]F, Cl, Br, S± 0.3-0.5%The gold standard for total fluorine determination; highly sensitive and specific for the ion.Measures total organic fluorine, cannot distinguish between different fluorinated compounds.[3] More complex setup than a standalone CHN analyzer.
Inductively Coupled Plasma (ICP-MS/OES) Sample is digested in acid and nebulized into a high-temperature plasma, which atomizes and ionizes the elements. Ions are detected by a mass spectrometer (MS) or by their atomic emission spectrum (OES).Broad range of elements, primarily metals.Varies (ppb to ppm levels)Extremely sensitive for trace and ultra-trace elemental impurities. Mandated by USP <232>/<233> and ICH Q3D for this purpose.[5][6]Not suitable for determining the bulk elemental composition (C, H, N, F) of the primary compound. It is a complementary technique for impurity profiling.

Table 2: Comparative Performance of Elemental Analysis Techniques.

Field-Proven Experimental Protocols

To ensure trustworthiness, each protocol must include system suitability checks and calibration with a Certified Reference Material (CRM). The acceptance criterion for elemental analysis in pharmaceutical applications is typically that the experimental values must be within ±0.4% of the theoretical values.

Protocol: CHN Determination via Dynamic Flash Combustion

This protocol is based on the methodology used by instruments like the Thermo Scientific™ FlashSmart™ Elemental Analyzer.[2]

  • Instrument Calibration:

    • Perform a multi-point calibration using a high-purity, stable CRM such as Acetanilide (C₈H₉NO). This establishes the instrument's response factor (K-factor) for C, H, and N.

    • The calibration must be verified with a second, different standard to ensure its accuracy across different chemical matrices.

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-2 mg of the (3-Fluorophenyl)(pyridin-2-yl)methanamine sample into a clean tin container.

    • Carefully fold the tin container to ensure no sample is lost and that it is tightly encapsulated.

    • Run at least three independent replicates to ensure precision.

  • Analysis:

    • Place the encapsulated samples into the instrument's autosampler.

    • The instrument drops the sample into a combustion reactor heated to ~900-1000°C. A pulse of pure oxygen is injected, causing a "flash" combustion.

    • The resulting gases (CO₂, H₂O, Nₓ, and fluorine-containing species) are swept by a helium carrier gas through a reduction reactor (to convert Nₓ to N₂) and specialized absorbents. For fluorine-containing compounds, a special adsorbent like "FluoAdso" is placed in the hot zone of the oxidation reactor to trap reactive fluorine species and protect the downstream components.[2]

    • The purified CO₂, H₂O, and N₂ are separated on a gas chromatography (GC) column and detected by a Thermal Conductivity Detector (TCD).

  • Data Processing:

    • The instrument's software integrates the peak areas for each gas, calculates the elemental percentages based on the sample weight and the established K-factors, and generates a report.

Protocol: Fluorine Determination via Combustion Ion Chromatography (CIC)

This protocol combines a combustion unit with an ion chromatography system.

  • System Preparation & Calibration:

    • Prepare a series of fluoride standard solutions from a certified sodium fluoride (NaF) stock.

    • Generate a calibration curve for the ion chromatograph by injecting these standards, plotting conductivity response versus fluoride concentration. The curve must have a correlation coefficient (r²) of ≥0.999.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a combustion boat. Solid samples are introduced directly.

    • Prepare an absorbing solution (e.g., a dilute sodium hydroxide solution) and add it to the combustion system's absorber vessel.

  • Combustion and Absorption:

    • The sample is introduced into a furnace heated to ~900-1100°C in a stream of humidified oxygen.

    • The (3-Fluorophenyl)(pyridin-2-yl)methanamine combusts, and the resulting gases, including hydrogen fluoride (HF), are carried into the absorber vessel.

    • The HF gas dissolves in the absorbing solution and is quantitatively converted to fluoride ions (F⁻).

  • Ion Chromatography Analysis:

    • An aliquot of the absorbing solution is automatically injected into the ion chromatograph.

    • The fluoride ions are separated from other potential anions on an anion-exchange column and quantified by a conductivity detector.

  • Calculation:

    • The concentration of fluoride in the absorbing solution is determined from the calibration curve.

    • The total percentage of fluorine in the original solid sample is then calculated based on the initial sample weight and the total volume of the absorbing solution.

cluster_CHN CHN Analysis cluster_F Fluorine (CIC) Analysis weigh_chn 1. Weigh 1-2 mg sample in tin capsule combust_chn 2. Flash Combustion (~1000°C with O₂) weigh_chn->combust_chn trap_f 3. Trap Fluorine (Specialized Adsorbent) combust_chn->trap_f separate_chn 4. GC Separation (CO₂, H₂O, N₂) trap_f->separate_chn detect_chn 5. TCD Detection separate_chn->detect_chn weigh_f 1. Weigh 2-5 mg sample in combustion boat combust_f 2. Furnace Combustion (~1100°C with O₂) weigh_f->combust_f absorb_f 3. Absorb gases in aqueous solution (forms F⁻) combust_f->absorb_f separate_f 4. IC Separation (Anion-Exchange Column) absorb_f->separate_f detect_f 5. Conductivity Detection separate_f->detect_f

Comparative experimental workflows for CHN and Fluorine analysis.

Conclusion

For (3-Fluorophenyl)(pyridin-2-yl)methanamine, a single analytical technique is insufficient for complete and reliable elemental characterization. A bifurcated approach, utilizing high-temperature combustion with TCD for CHN analysis and Combustion Ion Chromatography for fluorine, is the industry-standard and most scientifically robust method. This ensures that the highly reactive fluorine does not compromise the accuracy of the CHN results while being quantified by a technique specifically designed for its properties. By adhering to rigorous calibration, using certified reference materials, and understanding the chemical principles behind the chosen methods, researchers can generate a trustworthy and defensible Certificate of Analysis essential for the progression of any drug development program.

References

  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest. [Link]

  • PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. Innovatech Labs. [Link]

  • Determination of fluorine in organic compounds: Microcombustion method. NIST. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry. [Link]

  • Elemental impurity analysis. Manufacturing Chemist. [Link]

  • Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge Centre. [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. [Link]

  • (3-Fluoro-5-pyridin-4-ylphenyl)methanamine. PubChem. [Link]

Sources

Safety Operating Guide

(3-Fluorophenyl)(pyridin-2-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Hazard Assessment

Immediate Action Required: Treat (3-Fluorophenyl)(pyridin-2-yl)methanamine as a High-Hazard Halogenated Amine .

As a Senior Application Scientist, I must emphasize that the disposal of this compound is governed by three critical structural features: the Pyridine ring (potential neuro/hepatotoxicity), the Primary Amine (corrosivity/basicity), and the Fluorine substituent (requiring halogenated waste streams).

Critical Hazard Profile:

Property Hazard Class Operational Implication
Toxicity Acute Tox.[1][2] (Oral/Dermal) Assume high bioavailability; Pyridine derivatives often penetrate skin.
Reactivity Basic (Amine) DO NOT mix with acids in closed containers (exothermic).
Composition Halogenated (Fluorine) MANDATORY: Dispose in Halogenated Waste streams to prevent incinerator corrosion.

| Physical State | Solid or Oil (Low MP) | Likely a solid/oil at RT. If solid, dispose as hazardous solid. |

Pre-Disposal Characterization Protocol

Before moving the container, you must validate the waste matrix. Blind disposal into general "Organic Waste" is a primary cause of laboratory accidents and regulatory fines.

Step 1: Phase Determination

  • Pure Compound: If the substance is a solid or neat oil, it must be packaged as Solid Hazardous Waste .

  • Solution: If dissolved in a solvent (e.g., DMSO, Methanol, DCM), the solvent dictates the primary stream, but the solute mandates the "Halogenated" tag.

Step 2: Compatibility Check (The "Self-Validating" Step) Perform a small-scale compatibility test if mixing with an existing waste carboy:

  • Take 5 mL of the existing waste stream.

  • Add ~10 mg (or 1 drop) of the substance.

  • Observe for heat generation, bubbling, or precipitation for 5 minutes.

  • Why? Amines can react violently with acid chlorides or anhydrides often found in organic waste streams.

Detailed Disposal Workflow

Scenario A: Solid/Neat Chemical Disposal (Preferred)
  • Primary Container: Keep in the original glass vial if possible.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock type).

  • Labeling: Affix a "Hazardous Waste" label. Explicitly write: "Toxic Solid, Organic, N.O.S. (Contains Pyridine Derivative, Fluorinated)".[3]

  • Destination: Lab-specific Hazardous Solid Waste Drum (often the black or blue open-top drum).

Scenario B: Liquid Waste (Solutions)
  • Stream Selection: Halogenated Organic Waste .[4]

    • Scientific Logic:[5][6] Even if the solvent is non-halogenated (e.g., Methanol), the presence of the Fluorine atom on the phenyl ring requires the waste to be incinerated at higher temperatures with scrubbers to capture Hydrogen Fluoride (HF) gas. Putting this in "Non-Halogenated" waste risks damaging standard incinerators.

  • pH Adjustment: If the solution is highly acidic (e.g., an HPLC fraction with TFA), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the organic waste carboy to prevent drum pressurization.

Visualized Decision Workflows

Figure 1: Waste Stream Segregation Logic

This decision tree guides you to the correct waste container based on physical state and solvent composition.

WasteSegregation Start Start: (3-Fluorophenyl)(pyridin-2-yl)methanamine State Physical State? Start->State Solid Solid / Neat Oil State->Solid Liquid In Solution State->Liquid SolidWaste DESTINATION: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidWaste Double Bag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloWaste DESTINATION: Halogenated Organic Waste (Due to Fluorine content) SolventCheck->HaloWaste Yes SolventCheck->HaloWaste No (Fluorine trumps solvent)

Caption: Workflow determining the correct waste stream. Note that the presence of Fluorine mandates a Halogenated stream regardless of the solvent.

Figure 2: Spill Response Protocol

Immediate actions for bench-top spills.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Spill->PPE Contain Containment: Absorbent Pads/Vermiculite PPE->Contain Clean Cleanup: Scoop into bag, Wipe with weak acid (1% Acetic) Contain->Clean Disposal Dispose as Solid Hazardous Waste Clean->Disposal

Caption: Step-by-step spill response. The "Weak Acid" wipe step neutralizes the amine residue.

Regulatory & Compliance Framework

US EPA (RCRA) Classification: While this specific research intermediate may not have a unique "U-List" number (unlike pure Pyridine, U196), it must be characterized by its properties:

  • Ignitability (D001): If in flammable solvent.

  • Toxicity: Treat as if it possesses the Toxicity Characteristic.

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or chloroform, it adopts the F002 code.

Transportation (DOT/IATA): If shipping waste off-site, do not use the chemical name alone. Use the generic Proper Shipping Name (PSN) based on your specific mixture:

  • Liquid:UN 2735, Amines, liquid, corrosive, n.o.s. (contains pyridine derivative) .[3][7][8][9]

  • Solid:UN 2923, Corrosive solids, toxic, n.o.s.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.

  • PubChem. (2023). Pyridine Safety and Hazards Data.

Sources

Personal protective equipment for handling (3-Fluorophenyl)(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Immediate Action Required: Treat (3-Fluorophenyl)(pyridin-2-yl)methanamine as a Corrosive and Acutely Toxic substance. Standard "lab coat and safety glasses" protocols are insufficient due to the enhanced lipophilicity conferred by the fluorinated motif, which facilitates rapid dermal absorption of the corrosive amine.

Parameter Critical Directive
Primary Hazard Skin Corrosion (Cat 1B) & Acute Dermal Toxicity . The fluorine substituent increases skin permeability compared to non-fluorinated benzylamines.
Glove Protocol Double-gloving is mandatory. Outer: Nitrile (≥5 mil). Inner: Nitrile or Laminate. Standard latex is strictly prohibited.
Respiratory Zero-tolerance for open-bench handling. All manipulations must occur within a certified fume hood.
Decontamination Do not use water alone. Neutralize spills with dilute acetic acid or citric acid before wiping to prevent volatilization of the free base.

Hazard Profile & Mechanistic Risk Assessment

As a Senior Application Scientist, I must emphasize that the safety profile of this molecule is dictated by its Structure-Activity Relationship (SAR). You are not just handling a "chemical"; you are handling a designed bioactive scaffold.

  • The Fluorine Effect (The "Trojan Horse"): The 3-fluorophenyl group significantly increases the lipophilicity (

    
    ) of the molecule compared to the parent benzylamine. This allows the compound to penetrate the stratum corneum (outer skin layer) much faster than standard amines.
    
  • The Pyridine-Amine Synergy:

    • Corrosivity: The primary amine (

      
      ) is a strong base (
      
      
      
      ), capable of saponifying skin lipids and causing immediate chemical burns.
    • Systemic Toxicity: Once absorbed, the pyridine ring can undergo metabolic activation (N-oxidation), potentially leading to hepatic stress or neurotoxicity (GABAergic interference), common in pyridine derivatives.

  • Odor Fatigue: Like many benzylic amines, this compound likely possesses a fishy/ammonia odor. However, olfactory fatigue sets in rapidly. Smell is not a reliable warning property. [1]

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the Quantity and State of the material handled.

PPE Component Tier 1: Analytical Scale (<100 mg, Solid/Soln)Tier 2: Preparative Scale (>100 mg, Neat Liquid/Oil)Tier 3: Spill Cleanup (Any Quantity)
Eye Protection Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield (8-inch)Chemical Splash Goggles + Face Shield
Hand Protection Double Nitrile: Inner: 4 milOuter: 5 mil (High Dexterity)Laminate/Barrier: Inner: 4 mil NitrileOuter: Silver Shield® or Viton®Multi-Layer Laminate: Silver Shield® or 4H® (Essential for breakthrough resistance)
Body Protection Standard Cotton Lab Coat (Buttoned)Chemical-Resistant Apron (Tychem® or PVC) over Lab CoatTychem® or Tyvek® Full Suit
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Full-Face Respirator with OV/P100 Cartridges (Organic Vapor + HEPA)

Detailed Technical Justification for PPE Choices

A. Hand Protection: Why Standard Nitrile Fails

Aromatic amines are notorious for permeating nitrile rubber. While a standard 4-mil nitrile glove offers protection against splashes of water, it may offer less than 2 minutes of breakthrough time for a fluorinated benzylamine oil.

  • The Protocol: We use a "Sacrificial Outer Layer" system.

    • Inner Glove: Acts as the final barrier and keeps the hand dry.

    • Outer Glove: Takes the contamination. If any contact occurs, the outer glove is stripped immediately and replaced.

    • For Spills: Only Laminate (Silver Shield/4H) gloves provide >4 hours of breakthrough protection against aromatic amines.

B. Respiratory Protection: The "Zero-Exposure" Rule

The vapor pressure of benzylamines is sufficiently high at room temperature to exceed safe exposure limits (often < 1 ppm for analogues).

  • Engineering Control: A fume hood maintaining 100 fpm face velocity is the primary PPE.

  • Emergency Respirator: If a spill occurs outside the hood, you must use an Organic Vapor (OV) cartridge. The amine reacts with the acidic sorbent in the cartridge, effectively trapping it. A P100 pre-filter is required if the substance is a dusty solid.

Operational Workflow & Visualization

Workflow 1: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling (3-Fluorophenyl) (pyridin-2-yl)methanamine State_Check Physical State? Start->State_Check Solid Solid / Salt Form State_Check->Solid Liquid Neat Oil / Free Base State_Check->Liquid Qty_Check_S Quantity > 1g? Solid->Qty_Check_S Qty_Check_L Quantity > 100mg? Liquid->Qty_Check_L Tier1 Tier 1 PPE: Double Nitrile Splash Goggles Fume Hood Qty_Check_S->Tier1 No Tier2 Tier 2 PPE: Nitrile + Laminate Gloves Face Shield + Goggles Apron Qty_Check_S->Tier2 Yes Qty_Check_L->Tier1 No Qty_Check_L->Tier2 Yes (High Risk)

Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity. Note that the liquid free base represents a significantly higher permeation risk than the solid salt form.

Workflow 2: Emergency Spill Response

Spill_Response Spill Spill Detected Assess Assess Location: Inside vs. Outside Hood Spill->Assess In_Hood Inside Hood Assess->In_Hood Out_Hood Outside Hood Assess->Out_Hood Neutralize Neutralize: Cover with Citric Acid/Sand mix In_Hood->Neutralize Evacuate Evacuate Lab Don Full Face Resp (OV/P100) Out_Hood->Evacuate Evacuate->Neutralize Collect Collect: Use Spark-proof tools Double Bag Neutralize->Collect Clean Decon Surface: Soap + Water Wash Collect->Clean

Figure 2: Step-by-step workflow for managing accidental release. The critical step is neutralization to prevent vapor generation.

Operational Protocols

A. Handling & Weighing
  • Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.

  • Weighing: If the balance is outside the hood, do not open the stock bottle at the balance.

    • Correct Method: Tare a vial inside the hood. Transfer approximate amount. Cap tightly. Weigh. Adjust in hood. Repeat.

  • Solubilization: Add solvent slowly. The dissolution of amines can be slightly exothermic.

B. Waste Disposal
  • Segregation: Do not mix with acidic waste streams (risk of exotherm) or oxidizing agents (risk of reaction/fire).

  • Labeling: Clearly label as "Basic Organic Waste - Contains Fluorinated Amines."

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers as amines can corrode certain alloys over time.

References

  • PubChem. (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine | C13H13FN2 | CID 79704661.[2] National Library of Medicine. Available at: [Link]

  • Carl Roth. Safety Data Sheet: Benzylamine. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Pyridine - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

Sources

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